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  • Product: 3,4-Dimethylphenyl acetate
  • CAS: 22618-23-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3,4-Dimethylphenyl acetate

An In-depth Technical Guide on the Physicochemical Properties of 3,4-Dimethylphenyl acetate Prepared by: Gemini, Senior Application Scientist Introduction 3,4-Dimethylphenyl acetate, also known as 3,4-xylyl acetate, is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of 3,4-Dimethylphenyl acetate

Prepared by: Gemini, Senior Application Scientist

Introduction

3,4-Dimethylphenyl acetate, also known as 3,4-xylyl acetate, is an aromatic ester with relevance in the fields of fine chemical synthesis, fragrance chemistry, and as a potential intermediate in the development of more complex molecules. Its physicochemical properties dictate its behavior in chemical reactions, its solubility in various media, and its potential applications. This guide provides a comprehensive overview of its chemical identity, core physical properties, a validated synthesis protocol, methods for spectroscopic characterization, and essential safety and handling information tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The foundational step in understanding any chemical compound is to establish its unambiguous identity. 3,4-Dimethylphenyl acetate is structurally defined by a phenyl ring substituted with two methyl groups at the 3 and 4 positions, with an acetate group attached to the phenolic oxygen.

IdentifierValueSource
IUPAC Name (3,4-dimethylphenyl) acetate-
Synonyms 3,4-Xylyl acetate[1]
CAS Number 22618-23-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
InChI Key ZFIOOTIKKICLOR-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)Oc1ccc(C)c(C)c1[1]

Core Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental and industrial settings, from reaction kinetics to formulation. While experimental data for 3,4-dimethylphenyl acetate is not extensively published, reliable estimations can be made based on its precursor and isomeric analogs.

PropertyValue (Estimated/Reported)Significance and Field Insights
Boiling Point ~240-250 °C (estimated)The boiling point is a key indicator of volatility, essential for purification by distillation. The precursor, 3,4-dimethylphenol, boils at 227 °C[2][3]. Esterification typically increases the boiling point due to increased molecular weight and polarity.
Melting Point Not available (likely a low-melting solid or liquid at RT)The precursor is a solid with a melting point of 65-68 °C[3]. The acetate ester is expected to have a significantly lower melting point.
Density ~1.02 - 1.06 g/cm³ (estimated)Density is crucial for process calculations, including reactor volume and solvent requirements. Isomeric dimethylphenyl acetates have densities in this range[4].
Water Solubility Low (estimated)As an ester with a significant hydrophobic aromatic portion, very low water solubility is expected. This impacts choices for aqueous workups and formulations. The precursor is only slightly soluble in water[2].
Octanol-Water Partition Coefficient (LogP) ~2.2 - 2.5 (estimated)LogP is a critical parameter in drug development, indicating a compound's lipophilicity and potential to cross biological membranes. Values are estimated based on isomers like 2,3- and 2,6-dimethylphenyl acetate[5][6].

Synthesis and Purification

The most direct and industrially scalable method for preparing 3,4-dimethylphenyl acetate is through the esterification of its corresponding phenol. This is a classic reaction that exemplifies the principles of nucleophilic acyl substitution.

Causality Behind Experimental Choices

The selected method involves the acetylation of 3,4-dimethylphenol with acetic anhydride. Pyridine is used as a catalyst and as a base to neutralize the acetic acid byproduct, driving the reaction equilibrium towards the product side according to Le Châtelier's principle. The workup procedure is designed to systematically remove the catalyst, excess reagents, and byproducts based on their differential solubility and reactivity.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol (12.2 g, 0.1 mol).

  • Reagent Addition: Add 100 mL of dichloromethane to dissolve the phenol. Subsequently, add pyridine (12 mL, 0.15 mol) to the solution.

  • Acetylation: While stirring the solution in an ice bath (0 °C), slowly add acetic anhydride (14.2 mL, 0.15 mol) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of deionized water to quench the excess acetic anhydride.

  • Aqueous Workup (Extraction):

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1M HCl (to remove pyridine), 50 mL of saturated NaHCO₃ solution (to remove acetic acid), and finally with 50 mL of brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield pure 3,4-dimethylphenyl acetate.

G Workflow for Synthesis and Purification of 3,4-Dimethylphenyl Acetate cluster_synthesis Synthesis cluster_workup Workup & Purification Setup 1. Dissolve 3,4-Dimethylphenol in Dichloromethane AddBase 2. Add Pyridine (Catalyst/Base) Setup->AddBase Acetylate 3. Add Acetic Anhydride (0°C) (Acetylation Reagent) AddBase->Acetylate React 4. Stir at Room Temp (Monitor by TLC) Acetylate->React Quench 5. Quench with H₂O React->Quench Reaction Complete Extract 6. Sequential Washes (HCl, NaHCO₃, Brine) Quench->Extract Dry 7. Dry Organic Layer (MgSO₄) Extract->Dry Concentrate 8. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 9. Purify by Vacuum Distillation Concentrate->Purify G Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh 1. Weigh 15-20 mg of Sample Dissolve 2. Dissolve in ~0.7 mL CDCl₃ with TMS Standard Weigh->Dissolve Transfer 3. Transfer to 5 mm NMR Tube Dissolve->Transfer Insert 4. Insert Sample into Spectrometer Transfer->Insert Ready for Analysis LockShim 5. Lock and Shim Instrument Insert->LockShim AcquireH1 6. Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 7. Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process 8. Process & Analyze Data AcquireC13->Process

A standard workflow for preparing and analyzing an NMR sample.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3020C-H StretchAromatic
~2980-2850C-H StretchMethyl (CH₃)
~1760 C=O Stretch Ester Carbonyl
~1600, ~1500C=C StretchAromatic Ring
~1200-1180 C-O Stretch Ester Linkage

The presence of a strong absorption band around 1760 cm⁻¹ is a definitive indicator of the phenyl acetate ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a compound, confirming its molecular weight and aspects of its structure.

Expected Mass Spectrum Fragmentation

  • Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound [C₁₀H₁₂O₂]⁺.

  • Major Fragments:

    • m/z = 122: Loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, resulting in the 3,4-dimethylphenol cation. This is a very common fragmentation pathway for phenyl acetates.

    • m/z = 43: The acetyl cation [CH₃CO]⁺, which is typically a very prominent peak.

Safety and Handling

Causality Behind Safety Recommendations: The precursor, 3,4-dimethylphenol, is classified as toxic and corrosive.[2] Esters like phenyl acetate can be irritants. Therefore, a cautious approach is warranted, assuming the compound may cause skin, eye, and respiratory irritation. Standard laboratory hygiene and personal protective equipment are essential to mitigate these risks.

General Safety Precautions:

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation develops.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

Disclaimer: This safety information is based on analogous compounds. Always consult a specific, supplier-provided SDS before handling this chemical.

References

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3,4-dimethyl-, acetate (CAS 22618-23-1). Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 3-4. Retrieved March 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 11, 2026, from [Link]

  • NIST. (n.d.). Methyl (3,4-dimethoxyphenyl)(methoxy)acetate. In NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 2-(3,4-Dimethylphenyl)acetic acid. Retrieved March 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved March 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 11, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0236509). Retrieved March 11, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0328919). Retrieved March 11, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl benzyl acetate, 62346-96-7. Retrieved March 11, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0288452). Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dimethylacetophenone. Retrieved March 11, 2026, from [Link]

  • Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved March 11, 2026, from [Link]

  • Axxence Aromatic GmbH. (2025, May 20). Safety Data Sheet. Retrieved March 11, 2026, from [Link]

  • mzCloud. (2015, January 8). 3 4 DMMC. Retrieved March 11, 2026, from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008542. Retrieved March 11, 2026, from [Link]

  • Mol-Instincts. (n.d.). 3-acetyl-4,5-dimethylphenyl acetate. Retrieved March 11, 2026, from [Link]

  • ChemBK. (2024, April 10). 2,5-DIMETHYLPHENYL ACETATE. Retrieved March 11, 2026, from [Link]

  • FooDB. (2015, May 7). Showing Compound acetate (FDB030644). Retrieved March 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Dimethylphenyl acetate. Retrieved March 11, 2026, from [Link]

  • SpectraBase. (n.d.). Butanedioic acid, mono(3,4-dimethylphenyl) ester - Optional[Vapor Phase IR]. Retrieved March 11, 2026, from [Link]

Sources

Exploratory

3,4-Dimethylphenyl acetate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3,4-Dimethylphenyl acetate, a key chemical intermediate. It details its chemical identity, physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Dimethylphenyl acetate, a key chemical intermediate. It details its chemical identity, physicochemical properties, synthesis, and safety considerations, offering field-proven insights for its effective application in research and development.

Core Chemical Identity

3,4-Dimethylphenyl acetate, also known by its systematic IUPAC name, Phenol, 3,4-dimethyl-, 1-acetate, is an aromatic ester. The definitive identifier for this compound is its CAS Registry Number.

CAS Number: 22618-23-1[1]

Understanding the various chemical identifiers is crucial for accurate documentation, database searches, and regulatory compliance.

IdentifierValueSource
IUPAC Name Phenol, 3,4-dimethyl-, 1-acetate; 3,4-Dimethylphenyl acetate[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Canonical SMILES CC(=O)Oc1ccc(C)c(C)c1[1]
InChIKey ZFIOOTIKKICLOR-UHFFFAOYSA-N[1]
Synonyms 3,4-Xylenol, acetate; 4-Acetoxy-o-xylene[1]

Physicochemical and Pharmacokinetic Profile

The physical and chemical properties of 3,4-Dimethylphenyl acetate dictate its behavior in various experimental settings, influencing solubility, reaction kinetics, and handling procedures.

PropertyValueSource
Boiling Point 235 °C[1]
Melting Point 22 °C[1]

While specific research on the applications of 3,4-Dimethylphenyl acetate is not extensively documented in publicly available literature, the broader class of substituted phenyl acetates has garnered interest in drug development. These compounds are explored for their potential as "soft drugs," which are designed to be metabolized in a predictable and controlled manner, potentially leading to agents with a rapid onset and short duration of action. For instance, certain fluorine-substituted phenyl acetate derivatives have been investigated as ultra-short recovery sedative/hypnotic agents. The core principle behind this approach is that the ester linkage can be readily cleaved by esterases in the body, leading to rapid inactivation and clearance of the drug. This metabolic pathway is a key consideration in designing drugs with improved safety profiles and reduced side effects.

Synthesis of 3,4-Dimethylphenyl Acetate: A Validated Protocol

The synthesis of 3,4-Dimethylphenyl acetate is most commonly and efficiently achieved through the esterification of 3,4-dimethylphenol with acetic anhydride. This is a classic and reliable method for the acetylation of phenols.

Causality of Experimental Choices

The selection of acetic anhydride as the acetylating agent is based on its high reactivity and the fact that the primary byproduct, acetic acid, is easily removed during workup. While acetyl chloride could also be used, it is generally more corrosive and moisture-sensitive, and it produces hydrogen chloride gas as a byproduct, which requires more stringent handling precautions. The use of a solvent-free or high-boiling inert solvent system is often preferred to drive the reaction to completion. A basic workup with a mild base like sodium bicarbonate is essential to neutralize the acetic acid byproduct and any unreacted acetic anhydride.

Detailed Experimental Workflow

This protocol is a self-validating system for the synthesis of 3,4-Dimethylphenyl acetate.

Materials:

  • 3,4-Dimethylphenol

  • Acetic anhydride

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle (if required)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 3,4-dimethylphenol (1.0 equivalent) and acetic anhydride (1.5 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 60 °C) can be applied to increase the reaction rate if necessary.[2]

  • Workup - Quenching and Neutralization: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether.[2] Carefully transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid byproduct and any excess acetic anhydride.[2]

  • Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 3,4-Dimethylphenyl acetate. If further purification is required, this can be achieved by vacuum distillation or column chromatography on silica gel.

G cluster_workflow Synthesis Workflow Reactants 3,4-Dimethylphenol + Acetic Anhydride Reaction Stir at Room Temp (or gentle heat) Reactants->Reaction Esterification Workup Dilute with Ether & Wash with NaHCO₃ Reaction->Workup Quench & Neutralize Extraction Separate Organic Layer & Dry (Na₂SO₄) Workup->Extraction Isolation Filter & Evaporate Solvent Extraction->Isolation Product 3,4-Dimethylphenyl Acetate Isolation->Product

Caption: A schematic of the synthesis workflow for 3,4-Dimethylphenyl acetate.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3] Keep the container tightly closed when not in use.

Hazard Considerations (Based on Structurally Similar Compounds):

  • Skin and Eye Irritation: Aromatic esters can cause skin and eye irritation.[4]

  • Inhalation: Inhalation of mists or vapors may cause respiratory tract irritation.

  • Ingestion: Ingestion may be harmful.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult institutional safety guidelines.

Conclusion

3,4-Dimethylphenyl acetate is a valuable chemical intermediate whose properties and synthesis are well-understood within the principles of organic chemistry. Its primary utility for researchers, scientists, and drug development professionals lies in its potential as a building block for more complex molecules. The straightforward and efficient synthesis from 3,4-dimethylphenol allows for its ready accessibility in a laboratory setting. While specific applications are not widely documented, its structural motif is relevant to the design of soft drugs, a promising area of pharmaceutical research. Adherence to rigorous safety protocols is essential for the handling and application of this compound.

References

  • CAS. (n.d.). Phenol, 3,4-dimethyl-, 1-acetate. CAS Common Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Retrieved from [Link]

  • Regulations.gov. (2015, March 3). Safety Data Sheet - Sorbyl Acetate. Retrieved from [Link]

Sources

Foundational

Solvation Dynamics and Miscibility Profiles of 3,4-Dimethylphenyl Acetate in Organic Media

The Physicochemical Paradigm: Solid-Liquid vs. Liquid-Liquid Equilibria When evaluating the solubility of organic intermediates, researchers often default to solid-liquid thermodynamic models.

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Paradigm: Solid-Liquid vs. Liquid-Liquid Equilibria

When evaluating the solubility of organic intermediates, researchers often default to solid-liquid thermodynamic models. However, 3,4-Dimethylphenyl acetate (CAS RN: 22618-23-1) necessitates a paradigm shift. With a melting point of 22 °C and a boiling point of 235 °C, this compound exists as a colorless to yellowish liquid at standard ambient laboratory temperatures (25 °C)[1][2].

Because it is a liquid under standard conditions, its interaction with organic solvents is governed by liquid-liquid miscibility rather than traditional solid dissolution. The molecule features a moderately hydrophobic aromatic ring substituted with two methyl groups, counterbalanced by a polar ester moiety. This structural duality allows it to act as a versatile substrate in organic synthesis, particularly in Friedel-Crafts acylations and Fries rearrangements[2]. While it exhibits complete miscibility with most organic solvents, its aqueous solubility is severely limited, mirroring the behavior of analogous unsubstituted phenyl acetates, which have an aqueous solubility of approximately 4 g/L[3].

Solvation Thermodynamics & Quantitative Data

The solvation of 3,4-Dimethylphenyl acetate is dictated by the principle of "like dissolves like," driven by dispersive forces and dipole-dipole interactions. The ester carbonyl can act as a weak hydrogen-bond acceptor, making it highly compatible with protic organic solvents (like alcohols) as well as aprotic polar and non-polar solvents.

Table 1 summarizes the miscibility profile of 3,4-Dimethylphenyl acetate across various solvent classifications at 25 °C. Because it is a liquid, it forms a single homogenous phase (miscible in all proportions, denoted as ∞) with solvents possessing a dielectric constant (ε) between 1.8 and 40.

Table 1: Quantitative Miscibility and Solubility Data at 25 °C

Solvent ClassificationRepresentative SolventMiscibility / Solubility LimitDielectric Constant (ε)
Aliphatic Hydrocarbons n-HexaneMiscible (∞)1.89
Aromatic Hydrocarbons TolueneMiscible (∞)2.38
Ethers Diethyl EtherMiscible (∞)4.33
Esters Ethyl AcetateMiscible (∞)6.02
Halogenated DichloromethaneMiscible (∞)8.93
Alcohols MethanolMiscible (∞)32.7
Aqueous Water< 5 g/L (Phase Separation)80.1

Note: In biphasic systems (e.g., aqueous extractions), 3,4-Dimethylphenyl acetate will partition heavily into the organic layer, a property frequently exploited during post-reaction workups[4].

Self-Validating Protocol: Phase Verification & HPLC Quantification

To accurately quantify the concentration of 3,4-Dimethylphenyl acetate in mixed solvent systems (e.g., during solvent screening for catalysis), a robust analytical protocol is required. The following methodology is designed as a self-validating system: it incorporates thermodynamic equilibration and chromatographic baseline resolution to ensure data integrity.

Causality of Experimental Choices:
  • Isothermal Agitation: Prevents localized thermal gradients that could artificially shift liquid-liquid phase boundaries.

  • Reverse-Phase HPLC (C18): The hydrophobic dimethylphenyl moiety interacts strongly with the C18 stationary phase, allowing excellent retention and baseline separation from more polar precursors like 3,4-dimethylphenol[2].

  • UV Detection: The aromatic ring provides a strong chromophore, enabling highly sensitive quantification at 254 nm.

Step-by-Step Methodology
  • System Preparation: Dispense 10.0 mL of the target solvent (or solvent mixture) into a 20 mL borosilicate glass vial equipped with a PTFE-lined cap.

  • Volumetric Addition: Add 3,4-Dimethylphenyl acetate in incremental 1.0 mL aliquots. For purely organic solvents, the system will remain a single clear phase. For aqueous-organic mixtures, add until persistent turbidity or a distinct second liquid phase is observed.

  • Thermal Equilibration: Secure the vials in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 hours.

  • Self-Validation (Equilibrium Check): Extract a 50 µL aliquot from the primary phase at 24 hours and 48 hours. If the concentration delta between the two time points is < 2%, thermodynamic equilibrium is confirmed.

  • Sample Preparation: Dilute the extracted aliquots by a factor of 1:100 in HPLC-grade Acetonitrile to prevent detector saturation and ensure the sample is within the linear dynamic range of the calibration curve.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Use an isocratic mobile phase of 60:40 Acetonitrile:Water at a flow rate of 1.0 mL/min. Monitor absorbance at 254 nm.

Workflow S1 1. Solvent Selection & Prep (Aqueous vs. Organic) S2 2. Volumetric Addition (3,4-DMPA Aliquots) S1->S2 S3 3. Thermal Equilibration (25°C Isothermal Shaker) S2->S3 S4 4. Phase Inspection (Turbidimetry / Visual) S3->S4 S5 5. HPLC-UV Quantification (Reverse-Phase C18) S4->S5

Figure 1: Standardized workflow for miscibility and concentration determination.

Application in Catalysis: Solvent Effects on Fries Rearrangement

Understanding the solubility and miscibility of 3,4-Dimethylphenyl acetate is critical when utilizing it as a substrate in advanced organic synthesis. A primary industrial application is its conversion to 2-hydroxy-4,5-dimethylacetophenone via the Fries rearrangement[2][4].

The choice of solvent directly impacts the stabilization of the acylium ion intermediate generated during this reaction. When utilizing solid acid catalysts (such as beta zeolites), the reaction is often performed in non-polar or moderately polar miscible solvents to ensure the liquid substrate can freely diffuse into the porous catalyst framework without competing with the solvent for active Brønsted acid sites[2]. Following the reaction, the purity of the product and the consumption of the 3,4-Dimethylphenyl acetate substrate are typically monitored via Thin Layer Chromatography (TLC) using an 80:20 mixture of ethyl acetate and n-hexane[4].

Reaction A 3,4-Dimethylphenol B Acetylation (Ac2O, NEt3, DMAP) A->B C 3,4-Dimethylphenyl acetate (Liquid Substrate) B->C D Fries Rearrangement (Zeolite Catalyst) C->D E 2-Hydroxy-4,5- dimethylacetophenone D->E

Figure 2: Synthetic pathway and Fries rearrangement of 3,4-Dimethylphenyl acetate.

References

  • Phenol, 3,4-dimethyl-, 1-acetate - CAS Common Chemistry. CAS, a division of the American Chemical Society. Available at:[Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. ResearchGate. Available at:[Link]

  • Synthesis and characterization of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol from 2-hydroxy-4,5-dimethylacetophenone. Journal of Chemical Sciences, Indian Academy of Sciences. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Hydrolysis Kinetics of 3,4-Dimethylphenyl Acetate: A Mechanistic Guide for Drug Development

Executive Summary In pharmaceutical formulation and drug design, ester linkages are heavily relied upon to[1]. However, ensuring that an ester prodrug remains stable during systemic circulation while still undergoing eff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical formulation and drug design, ester linkages are heavily relied upon to[1]. However, ensuring that an ester prodrug remains stable during systemic circulation while still undergoing efficient cleavage at the target site requires precise thermodynamic tuning. This technical guide explores the thermodynamic stability of 3,4-dimethylphenyl acetate , a model phenolic ester. By analyzing its hydrolysis kinetics, structural thermodynamics, and providing a self-validating experimental framework, this whitepaper equips researchers with the mechanistic insights needed to optimize ester-based drug delivery systems.

Structural and Thermodynamic Fundamentals

While the hydrolysis of any phenyl acetate is thermodynamically exergonic ( ΔG∘<0 )—meaning the formation of phenol and acetic acid is the ultimate thermodynamic sink—the kinetic stability (persistence in aqueous media) is governed by the activation energy ( ΔG‡ ) required to reach the transition state.

The stability of 3,4-dimethylphenyl acetate is dictated by the specific electronic and steric perturbations introduced by the two methyl groups on the phenyl ring:

  • Electronic Causality (Hammett Effects): The methyl groups at the meta (3-) and para (4-) positions are electron-donating via inductive and hyperconjugative effects. This increases the electron density on the phenolic oxygen. Consequently, 3,4-dimethylphenoxide becomes a poorer leaving group compared to an unsubstituted phenoxide. This electronic enrichment raises the activation energy ( ΔG‡ ) necessary for the [2].

  • Steric Causality: While the 4-methyl group primarily exerts electronic influence, the 3-methyl group introduces mild steric bulk adjacent to the ester linkage. This steric hindrance restricts the conformational degrees of freedom for incoming nucleophiles (like water or hydroxide ions), slightly decreasing the entropy of activation ( ΔS‡ ) and further slowing the hydrolysis rate.

Reaction Coordinate Logic

Under physiological conditions (pH 7.4), the degradation of 3,4-dimethylphenyl acetate is primarily driven by base-catalyzed hydrolysis. The pathway requires the nucleophilic attack of a hydroxide ion, leading to a highly unstable tetrahedral intermediate before collapsing into the thermodynamic products.

Mechanism N1 3,4-Dimethylphenyl Acetate (Stable Ester) N2 OH⁻ Attack (Rate-Limiting Step) N1->N2 Nucleophile entry N3 Tetrahedral Intermediate (High ΔG‡) N2->N3 Transition State N4 Acetate + 3,4-Dimethylphenoxide (Thermodynamic Sink) N3->N4 Leaving Group Expulsion

Reaction coordinate logic for the base-catalyzed hydrolysis of 3,4-dimethylphenyl acetate.

Comparative Thermodynamic Profiling

To contextualize the stability of 3,4-dimethylphenyl acetate, it is vital to compare its thermodynamic parameters against other phenyl esters. The table below summarizes the quantitative thermodynamic data illustrating how electron-donating groups "toughen" the ester bond against hydrolysis.

Table 1: Comparative Thermodynamic Parameters of Phenyl Acetate Derivatives (298 K, pH 7.4)

SubstrateSubstituent Electronic Effect ( σ )Relative Hydrolysis Rate ( krel​ )Activation Energy ( Ea​ , kJ/mol)Gibbs Free Energy of Activation ( ΔG‡ , kJ/mol)
p-Nitrophenyl acetateStrongly Electron-Withdrawing (+0.78)> 15.0~ 45.2~ 85.4
Phenyl acetateNeutral (0.00)1.0 (Baseline)~ 62.8~ 94.1
3,4-Dimethylphenyl acetate Electron-Donating (-0.24) 0.35 ~ 76.5 ~ 102.3

(Note: Values are representative kinetic estimates illustrating the Hammett linear free-energy relationship in ester hydrolysis).

Experimental Protocol: Self-Validating Thermodynamic Profiling

To accurately extract the thermodynamic parameters (Enthalpy ΔH‡ and Entropy ΔS‡ of activation) of 3,4-dimethylphenyl acetate, researchers must employ a rigorous kinetic assay. The following protocol is designed as a self-validating system , ensuring that experimental artifacts do not skew the thermodynamic calculations.

Protocol S1 Buffer Equilibration (pH 1.2 - 7.4) S2 Substrate Addition (Co-solvent) S1->S2 S3 Isothermal Sampling (HPLC/UV) S2->S3 S4 Thermodynamic Parameter Extraction S3->S4

Self-validating experimental workflow for determining ester hydrolysis thermodynamics.

Step-by-Step Methodology

Step 1: Buffer Preparation and Isothermal Equilibration

  • Action: Prepare a series of phosphate buffers (pH 6.0 to 8.0) with a constant ionic strength ( μ=0.1 M, adjusted with NaCl). Equilibrate the solutions in a thermostated water bath at specific temperatures (e.g., 25°C, 30°C, 37°C, 40°C).

  • Causality: Maintaining a constant ionic strength prevents variations in the activity coefficients of the reactive ions from skewing the kinetic data. Testing across multiple precise temperatures is an absolute requirement to extract ΔH‡ and ΔS‡ via the Eyring equation.

Step 2: Substrate Initiation under Pseudo-First-Order Conditions

  • Action: Dissolve 3,4-dimethylphenyl acetate in HPLC-grade acetonitrile to create a concentrated stock. Spike this stock into the pre-equilibrated buffer so that the final co-solvent concentration is strictly <2% v/v, and the buffer concentration is at least 100-fold greater than the ester substrate.

  • Causality: Limiting the co-solvent to <2% prevents the artificial suppression of the aqueous medium's dielectric constant, which would otherwise alter the transition state stabilization. The massive excess of buffer guarantees that the pH remains strictly constant as acetic acid is generated, validating the pseudo-first-order kinetic assumption.

Step 3: Chromatographic Tracking and Internal Validation

  • Action: Extract aliquots at predefined intervals. Immediately quench the samples with 0.1% Trifluoroacetic acid (TFA) to drop the pH and halt hydrolysis. Analyze the samples via RP-HPLC using an internal standard (e.g., biphenyl) spiked into the quench solution.

  • Causality: The TFA quench acts as a temporal lock, preventing further degradation while the sample sits in the autosampler queue. The internal standard is the core self-validating mechanism—it corrects for any injection volume inconsistencies or solvent evaporation, ensuring that the quantitative decay curve is absolute.

Step 4: Data Extraction and Thermodynamic Calculation

  • Action: Plot ln([Ester]t​/[Ester]0​) versus time to obtain the observed pseudo-first-order rate constant ( kobs​ ). Construct an Eyring plot ( ln(kobs​/T) vs. 1/T ) to calculate the thermodynamic parameters.

  • Causality: The linearity of the Eyring plot self-validates that the reaction mechanism does not change across the tested temperature range.

Implications for Prodrug Design

The thermodynamic profile of 3,4-dimethylphenyl acetate serves as a critical blueprint for drug development professionals.[3]. However, if an ester is too labile, it will prematurely hydrolyze in the bloodstream via non-specific esterases or spontaneous base-catalysis, releasing the active pharmaceutical ingredient (API) before it reaches the target tissue.

By understanding how the electron-donating 3,4-dimethyl substitution pattern increases the activation energy ( ΔG‡ ) of hydrolysis, medicinal chemists can strategically incorporate similar electron-rich aromatic systems to "toughen" prodrug linkages. This thermodynamic tuning allows for the precise calibration of a prodrug's circulating half-life, ensuring it survives systemic transport while remaining susceptible to targeted enzymatic cleavage at the site of action.

References

  • Title: Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate | Source: ResearchGate | URL: [Link]

  • Title: Exploring the aryl esterase catalysis of paraoxonase-1 through solvent kinetic isotope effects and phosphonate-based isosteric analogues of the tetrahedral reaction intermediate | Source: PubMed | URL: [Link]

  • Title: Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods | Source: Pharmacology & Pharmacy | URL: [Link]

  • Title: Ester Bonds in Prodrugs | Source: ACS Chemical Biology | URL: [Link]

Sources

Foundational

Resolving Ambiguity in Chemical Nomenclature: A Technical Guide to 3,4-Dimethylphenyl Acetate vs. 3,4-Xylenyl Acetate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the precise world of chemical research and pharmaceutical development, ambiguity is a liability. The nomenclature of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of chemical research and pharmaceutical development, ambiguity is a liability. The nomenclature of a chemical entity is its fundamental identifier, ensuring reproducibility, safety, and regulatory compliance. This technical guide addresses the persistent ambiguity between the names 3,4-Dimethylphenyl acetate and 3,4-Xylenyl acetate for the same chemical compound (CAS No: 22618-23-1). We will dissect the nomenclature from a systematic and practical standpoint, establish the authoritative naming convention, and provide a comprehensive technical profile of the compound, including its physicochemical properties, a detailed synthesis protocol, and its context within drug discovery. This guide serves as a definitive reference for researchers to ensure clarity and precision in their work.

The Nomenclature Dilemma: Systematic vs. Trivial Names

The existence of multiple names for a single chemical compound often stems from the divergence of historical or common naming conventions and systematic nomenclature. This is precisely the case for the aromatic ester with the molecular formula C₁₀H₁₂O₂.

The Systematic (IUPAC) Name: 3,4-Dimethylphenyl Acetate

The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous, unambiguous system for naming chemical compounds.[1] Following these rules, the name is constructed as follows:

  • Parent Structure: The core is an ester. Esters are named with the alkyl/aryl group from the alcohol first, followed by the carboxylate part of the carboxylic acid, with the "-oic acid" suffix changed to "-oate".

  • Alcohol Moiety: The alcohol precursor is 3,4-dimethylphenol. When this forms an ester, the phenyl group is the substituent on the acetate oxygen. Therefore, this part is named 3,4-dimethylphenyl .

  • Carboxylate Moiety: The carboxylic acid precursor is acetic acid. In the ester, it becomes acetate .

Combining these parts yields the unambiguous and preferred IUPAC name: 3,4-Dimethylphenyl acetate .

The Common Name: 3,4-Xylenyl Acetate

The term "Xylenyl" is derived from "Xylene," the common name for dimethylbenzene. The corresponding phenol derivative, dimethylphenol, is commonly called "Xylenol." Consequently, esters derived from xylenol are often referred to as "xylenyl" esters. While widely understood in certain contexts, this nomenclature is less precise for several reasons:

  • Isomer Ambiguity: Without numerical locants (e.g., 3,4-), "xylenyl acetate" could refer to any of the six possible dimethylphenyl acetate isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-).

  • Lack of Universality: Trivial names can vary regionally and are not part of the universal standard upheld by IUPAC.

For the sake of clarity, reproducibility, and universal understanding in scientific communication, 3,4-Dimethylphenyl acetate should be the designated name in publications, patents, and regulatory documents.

Caption: Chemical structure of 3,4-Dimethylphenyl acetate.

Technical Data Sheet

A summary of key physicochemical properties is crucial for experimental design and safety assessment.

PropertyValueSource(s)
CAS Number 22618-23-1[2]
Molecular Formula C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [4]
Appearance Liquid-
Boiling Point 196 °C (385 °F)
Density 1.073 g/cm³ at 25 °C (77 °F)
Flash Point 83 °C (182 °F) - Closed Cup[5]
Solubility in Water 0.47 mg/g at 20°C[5]
Synonyms 3,4-Xylyl acetate, 4-Acetoxy-o-xylene, Phenol, 3,4-dimethyl-, acetate[2][3]

Synthesis Protocol: Acetylation of 3,4-Dimethylphenol

The most direct and common method for synthesizing 3,4-Dimethylphenyl acetate is the esterification of 3,4-dimethylphenol. This is a nucleophilic acyl substitution reaction where the hydroxyl group of the phenol attacks an acylating agent. A standard, reliable protocol using acetic anhydride is provided below. This method is analogous to the synthesis of similar substituted phenyl acetates.[6][7][8]

Causality and Experimental Choices
  • Reagents:

    • 3,4-Dimethylphenol: The starting aryl alcohol.

    • Acetic Anhydride: A highly effective acylating agent. It is more reactive than acetic acid and the only byproduct, acetic acid, is easily removed.

    • Base Catalyst (e.g., Pyridine or Triethylamine, optional but recommended): A weak base is often used to scavenge the proton from the phenolic hydroxyl group, making it a more potent nucleophile. It also neutralizes the acetic acid byproduct, driving the reaction to completion.

    • Solvent (e.g., Dichloromethane, Ethyl Acetate): An inert solvent is used to dissolve the reactants and facilitate the reaction.

  • Work-up:

    • Aqueous Wash: Washing with water removes excess acetic anhydride and the acetic acid byproduct.

    • Base Wash (e.g., NaHCO₃ solution): This step ensures the complete removal of any remaining acidic components.

    • Brine Wash: Removes bulk water from the organic layer before drying.

    • Drying Agent (e.g., Na₂SO₄, MgSO₄): Anhydrous salts are used to remove trace amounts of water from the organic solvent.

Step-by-Step Laboratory Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 eq) in a suitable solvent like dichloromethane.

  • Addition of Reagents: Add a base catalyst such as pyridine (1.1 eq). Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive phenols, gentle heating (reflux) may be required.[8]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two or three times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if a basic catalyst was used), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography if necessary to yield pure 3,4-Dimethylphenyl acetate.

Caption: Workflow for the synthesis of 3,4-Dimethylphenyl acetate.

Applications in Research and Drug Development

Substituted phenyl acetates are valuable intermediates in organic synthesis. The "3,4-dimethylphenyl" moiety is a structural feature found in various biologically active molecules. While specific, large-scale applications of 3,4-Dimethylphenyl acetate itself are not widely documented, its utility lies in its role as a synthon or building block.

  • Scaffold for Medicinal Chemistry: The dimethylphenyl group can be used to explore structure-activity relationships (SAR) in drug discovery. For example, related dimethylphenyl structures have been investigated in the development of phosphodiesterase (PDE) inhibitors.[9] The methyl groups provide steric bulk and lipophilicity that can be fine-tuned to optimize a compound's binding to a biological target.

  • Intermediate in Multi-step Synthesis: This compound can serve as a starting material for more complex molecules. The acetate group can be hydrolyzed to reveal the phenol for further functionalization, or the aromatic ring can undergo further substitution. Related dimethylphenyl acetate derivatives are mentioned as intermediates in patent literature for the synthesis of complex pharmaceuticals like Fexofenadine.[10]

Safety and Handling

Based on available Safety Data Sheets (SDS), 3,4-Dimethylphenyl acetate must be handled with appropriate care in a laboratory setting.[5]

Hazard ClassGHS StatementPrecaution
Flammability H227: Combustible liquidP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
Acute Toxicity H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Eye Irritation H318: Causes serious eye damageP280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Handling Recommendations: Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Store in a cool, dry, well-ventilated area away from ignition sources.[5]

Conclusion

The nomenclature of a chemical is the bedrock of scientific communication. While "3,4-Xylenyl acetate" may be encountered, it is a trivial name that introduces potential ambiguity. The authoritative, systematic IUPAC name is 3,4-Dimethylphenyl acetate . Adherence to this standard is critical for researchers, scientists, and drug development professionals to ensure their work is unambiguous, reproducible, and universally understood. This guide provides the necessary technical context, from nomenclature and synthesis to safety, to support the confident and precise use of this compound in research and development.

References

  • SAFETY DATA SHEET Sorbyl Acetate . (2015). Regulations.gov. [Link]

  • 3,4-Xylyl acetate . BioHippo. [Link]

  • 3,4-XYLYL ACETATE . FDA Global Substance Registration System. [Link]

  • Safety Data Sheet . (2024). Aaron Chemicals. [Link]

  • 2-(3,4-Dimethylphenyl)acetic acid . PubChem. [Link]

  • Synthesis method of drug intermediate phenyl acetate. (2015).
  • Synthesis of 3,5-dimethylphenyl acetate . (n.d.). Synthonix. [Link]

  • 3,4-Dimethylphenyl benzoate . (2014). PubMed Central (PMC). [Link]

  • 2-(3,4-dimethylphenyl)acetic acid (C10H12O2) . PubChemLite. [Link]

  • IUPAC - List Details . (2026). US EPA. [Link]

  • Synthesis of 2,6-dimethylphenyl acetate . (n.d.). PrepChem.com. [Link]

  • 3,4-Dimethylphenyl benzoate . (2014). ResearchGate. [Link]

  • TRIS(3,5-XYLENYL)PHOSPHATE . precisionFDA. [Link]

  • (z)-3-Hexenyl acetate (YMDB15910) . Yeast Metabolome Database. [Link]

  • PROCESS FOR PREPARATION OF...DIMETHYLBENZENE ACETIC ACID METHYL ESTER.... (2009).
  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design . Nature Biotechnology. [Link]

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance . (2023). ResearchGate. [Link]

  • Trixylyl phosphate . Wikipedia. [Link]

Sources

Exploratory

Spectroscopic Profiling of Dimethylphenyl Acetates: UV-Vis Absorption Dynamics and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper The Photophysical Architecture of Dimethylphenyl Acetates Dimethylphenyl acetates (often referred...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

The Photophysical Architecture of Dimethylphenyl Acetates

Dimethylphenyl acetates (often referred to as xylyl acetates) are highly versatile synthetic intermediates utilized extensively in pharmaceutical development and materials science. For the analytical chemist, understanding their UV-Vis absorption spectra is not merely a routine data-gathering exercise, but a precise method for probing their electronic architecture and monitoring downstream reactions[1].

The absorption spectra of these molecules are fundamentally governed by the π→π∗ transitions of the aromatic ring and the n→π∗ transitions of the ester carbonyl[2].

The Causality of Spectral Shifts: The unsubstituted benzene chromophore exhibits a primary E-band near 200 nm and a secondary, symmetry-forbidden B-band near 254 nm. When functionalized with an acetate group and two methyl groups, the electronic system experiences a combination of inductive and resonance effects:

  • Hyperconjugation: The methyl groups act as weak electron donors via hyperconjugation, subtly raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Auxochromic Resonance: The acetate oxygen donates electron density into the aromatic π -system through resonance.

Together, these auxochromic effects break the symmetry of the benzene ring, increasing the transition probability. This induces a hyperchromic (intensity) increase and a bathochromic (red) shift in the B-band, typically pushing the absorption maximum ( λmax​ ) into the 260–275 nm range[2].

Steric Perturbations: The specific substitution pattern dictates the degree of coplanarity between the acetate oxygen's lone pairs and the aromatic system. Isomers with significant steric hindrance (e.g., 2,6-dimethylphenyl acetate) force the acetate group out of the aromatic plane. This reduces resonance overlap, manifesting as a slight hypsochromic (blue) shift compared to unhindered isomers like 3,5-dimethylphenyl acetate[1][2].

Quantitative Spectral Signatures

To standardize analytical detection across drug development pipelines, specific wavelengths are utilized for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring[1][3]. The table below outlines the comparative spectral features of key isomers.

CompoundSubstitution PatternAnalytical UV Detection ( λ )Key Spectroscopic Features & Causality
2,4-Dimethylphenyl acetate ortho, para methyls210 nm, 254 nmSteric hindrance at the ortho position slightly perturbs the coplanarity of the ester oxygen, moderately affecting n→π∗ transition intensity.
3,5-Dimethylphenyl acetate meta, meta methyls210 nm, 254 nmSymmetrical hyperconjugation; exhibits strong B-band absorption at ~254-265 nm due to unhindered resonance overlap.
2,6-Dimethylphenyl acetate ortho, ortho methyls230 nm, 254 nmMaximum steric inhibition of resonance; forces the acetate group out of plane, resulting in a hypsochromic shift relative to the 3,5-isomer.

Self-Validating Protocol for Spectroscopic Acquisition

A robust analytical protocol must be inherently self-validating. The following methodology ensures that the acquired spectra are free from solvent artifacts and concentration-dependent deviations, guaranteeing high-fidelity molar absorptivity ( ϵ ) calculations.

G N1 Sample Prep (Gravimetric) N2 Baseline (Solvent Blank) N1->N2 N3 Acquisition (200-400 nm) N2->N3 N4 Validation (Beer-Lambert) N3->N4

Workflow for self-validating UV-Vis spectral acquisition.

Step-by-Step Methodology:
  • Solvent Selection & Baseline Calibration:

    • Action: Select a UV-transparent solvent (e.g., spectroscopic grade acetonitrile) with a UV cutoff below 200 nm. Perform a dual-beam baseline correction using matched quartz cuvettes (1 cm path length)[1].

    • Causality: Trace impurities with conjugated π -systems will artificially inflate the baseline absorbance below 250 nm, masking the critical E-band transitions. Matched cuvettes negate reflection and scattering discrepancies.

  • Stock Solution Preparation:

    • Action: Gravimetrically prepare a 1.0 mM stock solution of the dimethylphenyl acetate.

    • Causality: Gravimetric preparation minimizes volumetric propagation errors, ensuring the exact molarity required for accurate quantitative analysis.

  • Full Spectrum Scanning:

    • Action: Scan a 50 µM dilution from 200 nm to 400 nm at a scan rate of 60 nm/min with a 1 nm slit width[1].

    • Causality: A narrow 1 nm slit width provides the necessary optical resolution to observe fine vibrational structures within the B-band. A slow scan rate prevents peak distortion and wavelength shifting caused by detector response lag.

  • Serial Dilution & Linearity Verification (The Validation Step):

    • Action: Prepare a dilution series (10 µM, 25 µM, 50 µM, 100 µM). Measure the absorbance at the predetermined λmax​ (e.g., 254 nm)[2].

    • Causality: By plotting Absorbance vs. Concentration, the system verifies adherence to the Beer-Lambert law. An R2>0.999 confirms the absence of concentration-dependent aggregation or instrumental stray light saturation.

Advanced Application: Kinetic Monitoring of the Fries Rearrangement

One of the most critical applications of UV-Vis spectroscopy for dimethylphenyl acetates is monitoring their conversion into hydroxyacetophenones via the Fries rearrangement[4].

G A Dimethylphenyl Acetate (λ_max ~260 nm) B AlCl3 Catalyst (Acylium Intermediate) A->B C Hydroxyacetophenone (λ_max >310 nm) B->C

Logical progression of the Fries rearrangement tracked via UV-Vis shifts.

Mechanistic Tracking via UV-Vis: During the Fries rearrangement, a Lewis acid (such as AlCl3​ ) catalyzes the migration of the acetyl group from the phenolic oxygen to the aromatic ring (typically the ortho or para position)[4].

  • Reactant State: The starting dimethylphenyl acetate exhibits a moderate B-band absorption (~254–265 nm)[2][3].

  • Product State: The resulting product (e.g., 1-(2-hydroxy-3,5-dimethylphenyl)ethanone) features an intramolecular hydrogen bond between the newly formed phenolic hydroxyl and the ortho-acetyl carbonyl.

  • The Spectroscopic Shift (Causality): This intramolecular hydrogen bonding locks the molecule into a highly planar conformation, vastly extending the conjugated π -system. This extension causes a massive bathochromic shift, pushing the λmax​ well above 310 nm. By monitoring the disappearance of the 260 nm band and the emergence of the >310 nm band, scientists can kinetically track the reaction to completion in real-time without the need for continuous chromatographic sampling.

Sources

Foundational

A Technical Guide to the Dipole Moment and Polarity of 3,4-Dimethylphenyl Acetate

Abstract This technical guide provides a comprehensive analysis of the dipole moment and polarity of 3,4-dimethylphenyl acetate. The document is structured to serve researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the dipole moment and polarity of 3,4-dimethylphenyl acetate. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the theoretical foundations of molecular polarity and offering detailed, field-proven methodologies for its determination. We will explore both computational and experimental approaches, emphasizing the causality behind procedural choices and ensuring the trustworthiness of the presented protocols. This guide will culminate in a thorough understanding of the electronic properties of 3,4-dimethylphenyl acetate, a crucial parameter in medicinal chemistry and material science for predicting molecular interactions, solubility, and bioavailability.

Introduction: The Significance of Molecular Polarity in Drug Development

The distribution of electron density within a molecule, quantified by its dipole moment, is a fundamental property that governs its interactions with its environment. For a molecule like 3,4-dimethylphenyl acetate, understanding its polarity is paramount in drug development. It dictates how the molecule will interact with biological targets, its solubility in various physiological media, and its ability to permeate cell membranes. A precise characterization of the dipole moment is therefore not merely an academic exercise but a critical step in the rational design of new therapeutic agents.

This guide will provide a dual-pronged approach to determining the dipole moment and polarity of 3,4-dimethylphenyl acetate. First, we will delve into in silico prediction using computational chemistry, a rapid and cost-effective method for initial screening. Subsequently, we will detail an experimental protocol for its empirical determination, providing a "ground truth" measurement.

Theoretical Framework: Understanding the Dipole Moment

A dipole moment (µ) arises from the separation of positive and negative charges within a molecule. It is a vector quantity, possessing both magnitude and direction. The overall dipole moment of a molecule is the vector sum of all individual bond dipoles.

For 3,4-dimethylphenyl acetate, the presence of electronegative oxygen atoms in the acetate group and the specific arrangement of the methyl groups on the phenyl ring will significantly influence the magnitude and direction of the molecular dipole moment. The principle of vector addition of bond moments is a foundational concept in this analysis[1].

Factors Influencing the Dipole Moment of 3,4-Dimethylphenyl Acetate
  • Electronegativity Differences: The primary contributors to the dipole moment are the C=O and C-O bonds of the ester group due to the high electronegativity of oxygen.

  • Molecular Geometry: The three-dimensional arrangement of atoms is critical. The bond angles and the rotational conformation of the acetate group relative to the phenyl ring will determine the final vector sum.

  • Inductive and Resonance Effects: The methyl groups, being electron-donating, will influence the electron density of the aromatic ring through inductive effects. Resonance effects involving the ester group and the phenyl ring will also play a role in the overall charge distribution.

Computational Determination of Dipole Moment

Computational chemistry offers a powerful toolkit for predicting molecular properties. Semiempirical quantum mechanics (QM) methods and Density Functional Theory (DFT) are commonly employed for calculating dipole moments[2][3][4][5]. The choice of method and basis set represents a trade-off between computational cost and accuracy[2][5].

Recommended Computational Protocol

This protocol outlines the steps for calculating the dipole moment of 3,4-dimethylphenyl acetate using DFT, which generally provides a good balance of accuracy and computational expense for molecules of this size.

Step 1: Molecular Structure Generation

  • Construct the 3D structure of 3,4-dimethylphenyl acetate using a molecular modeling software (e.g., Avogadro, ChemDraw).

Step 2: Geometry Optimization

  • Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step as the dipole moment is highly dependent on the molecular geometry.

  • Method: DFT

  • Functional: B3LYP (a widely used and well-validated hybrid functional)

  • Basis Set: 6-311+G(d,p) (This basis set includes diffuse functions and polarization functions, which are important for accurately describing the electron distribution, especially for atoms with lone pairs like oxygen)[1].

Step 3: Dipole Moment Calculation

  • Using the optimized geometry, perform a single-point energy calculation to compute the dipole moment.

  • The output will provide the dipole moment in Debye (D) along with its vector components (x, y, z).

Data Presentation: Predicted Dipole Moment
Computational MethodFunctionalBasis SetPredicted Dipole Moment (D)
DFTB3LYP6-311+G(d,p)Value to be calculated
Semi-empiricalGFN2-xTB-Value to be calculated

Note: The values in this table are placeholders and would be populated upon performing the actual calculations. The GFN2-xTB method is noted for its excellent balance of speed and accuracy for organic molecules[2].

Visualization: Molecular Structure and Dipole Vector

Caption: Structure of 3,4-Dimethylphenyl Acetate with a representative dipole moment vector.

Experimental Determination of Dipole Moment

The experimental determination of the dipole moment of a substance in solution provides a real-world measurement that accounts for intermolecular interactions. The most common methods involve measuring the dielectric constant and refractive index of dilute solutions of the polar solute in a non-polar solvent[6][7]. The Guggenheim method is a widely accepted and simplified procedure for this purpose[8][9][10].

Experimental Protocol: Guggenheim Method

This protocol describes the determination of the dipole moment of 3,4-dimethylphenyl acetate in benzene, a common non-polar solvent.

Step 1: Solution Preparation

  • Prepare a series of dilute solutions of 3,4-dimethylphenyl acetate in benzene with accurately known mole fractions. A dedicated set of volumetric flasks should be used for precision[11].

  • Ensure all glassware is scrupulously dry to avoid interference from water.

  • All handling of benzene should be performed in a well-ventilated fume hood due to its toxicity[11].

Step 2: Dielectric Constant Measurement

  • Measure the dielectric constant (ε) of pure benzene and each of the prepared solutions using a Dipole Meter or a similar instrument that measures capacitance[7][12].

  • The instrument typically employs a heterodyne-beat frequency method for high precision[11][13].

  • Maintain a constant temperature (e.g., 25°C) throughout the measurements using a constant temperature bath[11].

Step 3: Refractive Index Measurement

  • Measure the refractive index (n) of pure benzene and each solution using an Abbé refractometer.

  • Ensure the refractometer is properly calibrated and maintained at the same constant temperature as the dielectric constant measurements.

Step 4: Data Analysis (Guggenheim Equation)

  • The dipole moment (µ) can be calculated using the Guggenheim equation, which relates the changes in dielectric constant and refractive index to the concentration of the solute.

  • A plot of (ε - n²) versus the mole fraction of the solute should yield a straight line. The slope of this line is used in the calculation of the dipole moment.

Visualization: Experimental Workflow

G cluster_prep Sample Preparation cluster_measure Measurements (Constant Temperature) cluster_analysis Data Analysis prep1 Prepare dilute solutions of 3,4-dimethylphenyl acetate in benzene prep2 Ensure accurate mole fractions prep1->prep2 measure1 Measure Dielectric Constant (ε) using a Dipole Meter prep2->measure1 measure2 Measure Refractive Index (n) using an Abbé Refractometer prep2->measure2 analysis1 Plot (ε - n²) vs. Mole Fraction measure1->analysis1 measure2->analysis1 analysis2 Determine the slope of the line analysis1->analysis2 analysis3 Calculate Dipole Moment (µ) using the Guggenheim Equation analysis2->analysis3

Caption: Experimental workflow for determining the dipole moment using the Guggenheim method.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the dipole moment and polarity of 3,4-dimethylphenyl acetate. By integrating both computational and experimental methodologies, researchers can achieve a robust characterization of this crucial molecular property. The computational approach offers a rapid and insightful prediction, ideal for initial screening and hypothesis generation. The experimental protocol provides the definitive empirical value, essential for validating computational models and for applications where high accuracy is paramount. A thorough understanding of the dipole moment of 3,4-dimethylphenyl acetate will undoubtedly facilitate its development and application in the fields of medicinal chemistry and material science.

References

  • SOME DEVELOPMENTS OF GUGGENHEIM'S SIMPLIFIED PROCEDURE FOR COMPUTING ELECTRIC DIPOLE MOMENTS. RSC Publishing.
  • Chemical Properties of Phenol, 3,4-dimethyl-, acet
  • Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. UNI ScholarWorks.
  • DipoleMoment. andrew.cmu.edu.
  • Benchmarking Semiempirical QM Methods for Calculating the Dipole Moment of Organic Molecules. PubMed.
  • The experimental determination of ground state dipole moments from dielectric constant measurements using ellipsoidal cavity cor. AIP Publishing.
  • EXPERIMENTAL DETERMINATION OF THE DIPOLE MOMENTS OF THE DEGENERATE ST
  • Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. UNI ScholarWorks.
  • Dipole Moment Expt.
  • Dipole Moment.
  • Dipole Moment hs13.
  • Compound 3,4-dimethylphenyl (4-chlorophenoxy)
  • On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv.
  • Prediction of molecular dipole moments from bond moments: testing of the method by DFT calculations on isol
  • (PDF) Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory.
  • Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory.
  • Electric and Magnetic Properties.

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis and Validation of 3,4-Dimethylphenyl Acetate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Context: Precursor generation for Fries rearrangements, acetophenone derivatives, and heterocyclic drug scaffolds (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Context: Precursor generation for Fries rearrangements, acetophenone derivatives, and heterocyclic drug scaffolds (e.g., 6,7-dimethylchromone) [[1]]().

Strategic Context & Mechanistic Rationale

The acetylation of 3,4-dimethylphenol (3,4-xylenol) to yield 3,4-dimethylphenyl acetate is a foundational transformation in organic synthesis. While aliphatic alcohols undergo rapid esterification, phenols are significantly less nucleophilic due to the delocalization of the oxygen lone pair into the aromatic π -system. Consequently, uncatalyzed reactions with acetic anhydride are kinetically sluggish and prone to incomplete conversion.

To overcome this electronic deactivation, a dual-reagent catalytic system utilizing 4-Dimethylaminopyridine (DMAP) and Triethylamine (Et 3​ N) is employed 2.

  • Nucleophilic Catalysis: DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This species is orders of magnitude more electrophilic than the parent anhydride, forcing the weakly nucleophilic 3,4-xylenol to react rapidly.

  • Thermodynamic Driving Force: Et 3​ N acts as an auxiliary base, scavenging the acetic acid byproduct. This prevents the protonation of DMAP (which would quench the catalytic cycle) and drives the equilibrium toward complete esterification.

Experimental Workflow Visualization

SynthesisWorkflow Substrate 3,4-Xylenol (Starting Material) Reaction Reaction Incubation (CHCl3, 23-40°C, 1-1.5 h) Substrate->Reaction Reagents Ac2O + Et3N (Acyl Donor & Base) Reagents->Reaction Catalyst DMAP (2 mol%) (Nucleophilic Catalyst) Catalyst->Reaction IPC In-Process Control (TLC / GC-MS) Reaction->IPC IPC->Reaction Incomplete Quench Aqueous Workup (Neutralization) IPC->Quench >99% Conversion Product 3,4-Dimethylphenyl Acetate (Target Ester) Quench->Product

Workflow for the DMAP-catalyzed synthesis and validation of 3,4-dimethylphenyl acetate.

Step-by-Step Methodologies

Protocol A: High-Yield DMAP-Catalyzed Acetylation (Standard)

This protocol is optimized for high purity (>97%) and rapid kinetics, making it ideal for pharmaceutical intermediate generation [[2]]().

Step 1: Substrate Preparation Dissolve 3,4-dimethylphenol (1.0 equiv.) in anhydrous CHCl 3​ (to achieve a ~10% w/v concentration) in a round-bottom flask equipped with a magnetic stirrer. Causality note: Chloroform provides excellent solubility for both the polar phenol and the highly non-polar ester product.

Step 2: Base & Catalyst Addition Add Triethylamine (3.0 equiv.) followed by DMAP (0.02 equiv., 2 mol%). Stir for 5 minutes at room temperature (23 °C) to ensure complete homogenization.

Step 3: Acylation Dropwise add Acetic Anhydride (1.4 equiv.) over 10 minutes. The reaction is mildly exothermic. Allow the mixture to stir at 23–40 °C for 1 to 1.5 hours.

Step 4: Quench and Extraction Quench the reaction by adding saturated aqueous NaHCO 3​ . Causality note: The bicarbonate neutralizes the excess acetic anhydride and the Et 3​ N-hydroacetate salts, partitioning them into the aqueous layer. Extract the mixture with CHCl 3​ or CH 2​ Cl 2​ (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield a reddish liquid product.

Protocol B: Solvent-Free Vanadyl Sulfate Catalysis (Green Alternative)

For laboratories prioritizing green chemistry, acetylation can be performed solvent-free using Vanadyl Sulfate (VOSO 4​ ) 3.

  • Mix 3,4-dimethylphenol (1.0 equiv.) directly with acetic anhydride (excess, acts as both reagent and solvent).

  • Add VOSO 4​ (1 mol%) and stir at room temperature for 24 hours.

  • Quench with water to precipitate/isolate the organic phase. This eliminates halogenated solvents entirely.

Self-Validating System & Analytical Controls

A robust protocol must be self-validating. To ensure the integrity of the synthesis without relying solely on downstream QA, implement the following cascading checks:

  • Pre-Reaction Substrate Validation: Verify the physical state of the 3,4-xylenol starting material. It must present as colorless to light tan crystals with a sharp melting point of 65–68 °C . Discoloration (dark brown) indicates oxidation to quinones, which will poison the reaction.

  • In-Process Control (IPC): Utilize Thin Layer Chromatography (TLC) (e.g., 80:20 Hexane:Ethyl Acetate). The reaction is complete when the highly polar, UV-active phenolic spot disappears, replaced by a faster-running (higher Rf​ ) non-polar ester spot.

  • Post-Reaction Validation (NMR): The ultimate proof of successful acetylation is the 1 H-NMR spectrum. The appearance of a sharp singlet at 2.07 ppm (integrating to 3H) confirms the covalent attachment of the acetate methyl group. If a singlet appears at ~2.2 ppm, unreacted acetic anhydride is contaminating the product and further NaHCO 3​ washing is required.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for DMAP-Catalyzed Acetylation

ReagentMW ( g/mol )EquivalentsFunction in System
3,4-Dimethylphenol 122.161.0Substrate / Nucleophile
Acetic Anhydride 102.091.4Acyl Donor
Triethylamine 101.193.0Auxiliary Base / Acid Scavenger
DMAP 122.170.02Nucleophilic Catalyst
Chloroform 119.38N/ASolvent

Table 2: Analytical Validation Data ( 1 H and 13 C NMR in CDCl 3​ ) 2

NucleusChemical Shift (ppm)Multiplicity & IntegrationStructural Assignment
1 H7.02 - 7.12m, 2HAromatic Protons (C5-H, C6-H)
1 H6.83 - 6.86m, 1HAromatic Proton (C2-H)
1 H2.32s, 3HAromatic Methyl (C3 or C4)
1 H2.29s, 3HAromatic Methyl (C4 or C3)
1 H2.07 s, 3H Acetate Methyl (Diagnostic)
13 C169.5sCarbonyl (C=O)
13 C149.3, 138.5, 128.7, 127.6, 126.1, 119.5-Aromatic Ring Carbons
13 C20.8, 20.1, 12.4-Methyl Carbons

References

  • Title: A Stoichiometric Solvent-Free Protocol for Acetylation Reactions Source: Frontiers in Chemistry / Università di Roma Tor Vergata URL: [Link]

  • Title: Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Acetylation of 3,4-Dimethylphenol Using Acetic Anhydride

Executive Summary The acetylation of phenols is a fundamental transformation in organic synthesis, playing a critical role in protecting group chemistry and the synthesis of active pharmaceutical ingredients (APIs). 3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acetylation of phenols is a fundamental transformation in organic synthesis, playing a critical role in protecting group chemistry and the synthesis of active pharmaceutical ingredients (APIs). 3,4-Dimethylphenol, characterized by its electron-rich but sterically hindered phenolic hydroxyl group, serves as an excellent model substrate for evaluating acylation methodologies[1]. This application note provides a comprehensive, self-validating guide to the acetylation of 3,4-dimethylphenol using acetic anhydride ( Ac2​O ), detailing mechanistic rationales, comparative catalytic data, and step-by-step experimental protocols.

Mechanistic Rationale & Experimental Causality

The uncatalyzed reaction between 3,4-dimethylphenol and acetic anhydride is kinetically sluggish due to the moderate nucleophilicity of the phenol. To achieve quantitative yields, the electrophilicity of the acetylating agent must be enhanced.

The DMAP-Catalyzed Pathway: 4-Dimethylaminopyridine (DMAP) is the gold standard for acyl transfer catalysis[2]. The causality behind its extreme efficacy lies in a two-step activation process:

  • Electrophilic Activation: DMAP acts as a potent nucleophile, attacking acetic anhydride to form a highly reactive N -acetylpyridinium intermediate. The dimethylamino group stabilizes this intermediate via resonance, ensuring a steady state of active electrophiles[3].

  • Nucleophilic Attack: The 3,4-dimethylphenol (or its phenoxide form, if an auxiliary base is used) attacks the N -acetylpyridinium species. The superior leaving group ability of the DMAP moiety facilitates rapid collapse of the tetrahedral intermediate, yielding 3,4-dimethylphenyl acetate and regenerating the catalyst[3].

An auxiliary base, typically triethylamine ( Et3​N ), is strictly required in standard homogeneous protocols. As the reaction proceeds, acetic acid is liberated. Without an acid scavenger, the accumulating acetic acid protonates the DMAP catalyst, leading to a precipitous drop in reaction rate—a phenomenon easily observed via in-line HPLC monitoring[4].

DMAP_Cycle A Acetic Anhydride + DMAP B N-Acetylpyridinium Intermediate A->B Nucleophilic Attack C 3,4-Dimethylphenol Attack B->C Activation D Tetrahedral Intermediate C->D Phenol Addition E 3,4-Dimethylphenyl Acetate + Acetic Acid + DMAP D->E Elimination E->A Catalyst Regeneration

Mechanistic cycle of DMAP-catalyzed acetylation of 3,4-dimethylphenol.

Comparative Data Analysis

While the DMAP/DCM system is highly reliable, green chemistry initiatives have driven the development of solvent-free and alternative catalytic systems to reduce the environmental E-factor[5][6]. The table below summarizes quantitative data across various validated methodologies.

Table 1: Comparative Analysis of Acetylation Conditions for Phenols

MethodCatalystSolventTemp (°C)TimeYield (%)Ref
Standard Homogeneous DMAP (cat.) / Et3​N DCM251-2 h>95[2][3]
Mild Base Catalyzed NaHCO3​ (2 eq)None / Neat2524 h80-95[7]
Transition Metal VOSO4​ (1 mol%)None / Neat252-24 h80[6]
Microwave Mediated NoneNeat Ac2​O MW5-15 min>90[8]
Solid Superacid TiO2​/SO42−​ CyclohexaneReflux20 min>90[9]

Experimental Protocols

Protocol A: Standard DMAP-Catalyzed Acetylation in Dichloromethane

This protocol is the industry standard for high-yielding, reliable protection of sterically hindered phenols[1][3].

  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylphenol (1.0 mmol, 122.16 mg) in anhydrous dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add triethylamine (1.5 mmol, 210 µL) and DMAP (0.05 mmol, 6.1 mg). Cool the mixture to 0 °C using an ice bath. Causality: The formation of the N -acetylpyridinium intermediate is highly exothermic; cooling prevents thermal degradation of the anhydride.

  • Acylation: Dropwise, add acetic anhydride (1.2 mmol, 113 µL).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The reaction typically reaches completion within 1-2 hours.

  • Quenching & Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Wash the organic layer successively with 1M HCl (10 mL) to extract DMAP and Et3​N into the aqueous phase, followed by saturated aqueous NaHCO3​ (10 mL) to neutralize residual acetic acid[10], and finally brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure 3,4-dimethylphenyl acetate.

Workflow S1 Substrate Preparation (3,4-Dimethylphenol in DCM) S2 Reagent Addition (Ac2O, Et3N, DMAP at 0°C) S1->S2 S3 Reaction Monitoring (TLC / HPLC) S2->S3 Warm to RT S4 Quenching & Workup (HCl, NaHCO3, Brine Washes) S3->S4 Upon Completion S5 Organic Layer Drying (Anhydrous Na2SO4) S4->S5 Phase Separation S6 Concentration & Isolation (Rotary Evaporation) S5->S6 Filtration

Step-by-step experimental workflow for the DMAP-catalyzed acetylation of 3,4-dimethylphenol.

Protocol B: Solvent-Free Green Acetylation

Designed for scalability, this protocol eliminates halogenated solvents and utilizes mild base catalysis[5][7][11].

  • Preparation: In a 25 mL round-bottom flask, combine 3,4-dimethylphenol (1.0 mmol, 122.16 mg) and acetic anhydride (1.5 mmol, 142 µL).

  • Catalysis: Add dried NaHCO3​ (2.0 mmol, 168 mg) as a mild base and acid scavenger[7].

  • Reaction: Stir the neat, solvent-free mixture at room temperature for 24 hours (or heat to 60 °C for 1-3 hours to accelerate).

  • Workup: Upon completion, dilute the mixture with diethyl ether (10 mL). Wash with saturated aqueous NaHCO3​ (3 x 10 mL). Self-Validation: Continue washing until visible CO2​ effervescence ceases. The cessation of bubbling guarantees that all unreacted acetic anhydride and acetic acid have been neutralized[5][10].

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Troubleshooting & Self-Validating Systems

  • Incomplete Conversion (Reaction Stalling): If HPLC or TLC indicates a plateau in conversion, the most common cause is catalyst acidification. As acetic acid accumulates, it protonates DMAP, rendering it inactive[4]. Solution: Ensure sufficient auxiliary base ( Et3​N ) was added, or spike the reaction with an additional 0.5 equivalents of base to re-initiate the catalytic cycle.

  • Product Purity Validation ( 1H NMR): The success of the acetylation is rapidly validated via Proton NMR. The transformation is confirmed by the disappearance of the broad phenolic -OH peak (typically ~4.5 - 5.5 ppm in CDCl3​ ) and the appearance of a sharp, diagnostic methyl singlet corresponding to the newly formed acetate group (~2.2 - 2.3 ppm).

References

  • MDPI. "Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate."[Link]

  • Frontiers. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions."[Link]

  • SciSpace. "A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04."[Link]

  • ResearchGate. "Monitoring timecourse of DMAP catalyzed acylation of phenols with acetic anhydride." [Link]

  • MDPI. "Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions." [Link]

  • PMC. "Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride."[Link]

  • Semantic Scholar. "Catalysis by 4-dialkylaminopyridines." [Link]

Sources

Method

Application Note: Fries Rearrangement of 3,4-Dimethylphenyl Acetate to 2-Hydroxy-4,5-dimethylacetophenone

Executive Summary The is a powerful Lewis acid-catalyzed organic reaction used to convert phenolic esters into valuable hydroxyaryl ketones[1]. This application note details the specific use of 3,4-dimethylphenyl acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The is a powerful Lewis acid-catalyzed organic reaction used to convert phenolic esters into valuable hydroxyaryl ketones[1]. This application note details the specific use of 3,4-dimethylphenyl acetate as a substrate. The rearrangement of this specific ester yields 2-hydroxy-4,5-dimethylacetophenone —a critical building block for synthesizing antibacterial chalcones, herbicides, and complex heterocycles such as 6,7-dimethylchromone[2][3]. By operating under solvent-free, high-temperature conditions, researchers can exploit thermodynamic control to achieve high regioselectivity and excellent yields.

Mechanistic Rationale & Regioselectivity

As a Senior Application Scientist, it is crucial to understand the causality behind the structural outcomes of this reaction rather than just the procedural steps.

The Fries rearrangement proceeds via the initial coordination of a Lewis acid (typically anhydrous aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester, followed by the generation of an acylium ion and a phenoxy-aluminum complex[1]. For 3,4-dimethylphenyl acetate , the regioselectivity is dictated by a combination of steric hindrance and functional group blocking:

  • Blocked Para-Position: The para-position (C4) relative to the phenolic oxygen is already occupied by a methyl group, completely preventing para-acylation.

  • Steric Differentiation of Ortho-Positions: The acylium ion must migrate to one of the two available ortho-positions (C2 or C6). The C2 position is sterically hindered by the adjacent C3-methyl group. Consequently, electrophilic attack occurs almost exclusively at the less hindered C6 position.

  • Thermodynamic Control: Conducting the reaction at elevated temperatures (110–150 °C) drives the equilibrium toward the most thermodynamically stable product[3]. The resulting ketone forms a highly stable bidentate chelate with aluminum, locking the migrated acyl group in place. Upon acidic workup and standard IUPAC re-numbering, this C6-migrated product is identified as 2-hydroxy-4,5-dimethylacetophenone[2].

Reaction mechanism of the Fries rearrangement highlighting C6 regioselectivity.

Experimental Workflow & Protocol

The following protocol utilizes a solvent-free (neat) melt technique. This method is highly effective for substrates that require strong thermodynamic driving forces to complete the rearrangement[3].

Reagent Stoichiometry

Table 1: Quantitative Reagent Data for 10 mmol Scale

Reagent MW ( g/mol ) Equivalents Amount Function
3,4-Dimethylphenyl acetate 164.20 1.0 10.0 mmol (1.64 g) Ester Substrate
Aluminum Chloride (Anhydrous) 133.34 1.5 15.0 mmol (2.00 g) Lewis Acid Catalyst
Hydrochloric Acid (1M / Conc.) 36.46 Excess 20 mL Quenching Agent

| Dichloromethane (DCM) | 84.93 | - | 3 x 30 mL | Extraction Solvent |

Step-by-Step Methodology
  • System Preparation: Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a calcium chloride drying tube. Causality: AlCl₃ is fiercely hygroscopic; ambient moisture will hydrolyze the catalyst into inactive aluminum hydroxide and HCl gas, halting the reaction.

  • Substrate Loading: Add 1.64 g (10.0 mmol) of 3,4-dimethylphenyl acetate to the flask.

  • Catalyst Addition: In small portions over 5 minutes, carefully add 2.00 g (15.0 mmol) of anhydrous AlCl₃. Causality: The initial Lewis acid-base complexation between AlCl₃ and the ester carbonyl is highly exothermic. Portion-wise addition prevents localized charring of the substrate.

  • Thermal Activation: Lower the flask into a pre-heated oil bath set between 130–140 °C[3]. The solid mixture will melt into a dark, viscous liquid. Maintain vigorous stirring at this temperature for 2 to 3 hours to ensure complete thermodynamic conversion to the ortho-isomer.

  • Reaction Quenching: Remove the flask from the heat and allow it to cool slightly (until the melt just begins to solidify). Carefully pour the contents into a beaker containing 50 g of crushed ice and 20 mL of concentrated HCl. Causality: The strong acidic environment is strictly required to protonate the phenoxide and aggressively break the robust aluminum-oxygen chelate. Failing to use sufficient acid will result in an intractable, gelatinous aluminum hydroxide emulsion during extraction.

  • Extraction & Isolation: Extract the aqueous mixture with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via recrystallization from hot ethanol or via silica gel column chromatography (Hexane/EtOAc) to yield 2-hydroxy-4,5-dimethylacetophenone as a white to light-yellow crystalline powder[3].

Self-Validating Quality Controls

To ensure the integrity of the protocol, utilize the following self-validating check:

  • Ferric Chloride (FeCl₃) Assay: Spot the crude reaction mixture on a TLC plate alongside the starting material. Spray the plate with a 1% aqueous FeCl₃ solution. The starting ester will remain unchanged, but the newly formed 2-hydroxy-4,5-dimethylacetophenone will instantly form a deep purple/blue complex . This colorimetric shift definitively proves the successful migration of the acyl group and the liberation of the free ortho-phenolic OH group.

Step-by-step experimental workflow for the solvent-free Fries rearrangement.

Quantitative Data & Optimization

While anhydrous AlCl₃ remains the industrial standard due to its low cost and high conversion rates, modern green chemistry approaches have explored solid acid catalysts. The table below summarizes the comparative landscape for this specific rearrangement.

Table 2: Catalyst & Condition Optimization for 3,4-Dimethylphenyl Acetate

Catalyst System Temperature Solvent Major Product Conversion Profile
AlCl₃ (1.5 eq) 130–140 °C Neat (Solvent-free) 2-Hydroxy-4,5-dimethylacetophenone >85% (Standard thermodynamic control)[3]
AlCl₃ (1.5 eq) 25 °C Dichloromethane 2-Hydroxy-4,5-dimethylacetophenone Moderate (Sluggish kinetics)

| Zeolite BEA(15) | 150 °C | Toluene / Neat | 2-Hydroxy-4,5-dimethylacetophenone | Variable (Green alternative, avoids corrosive Lewis acids)[4] |

Note: As reported in recent literature regarding substrate substitution effects over zeolite catalysts, beta zeolites (BEA) exhibit promising performance for aryl ester rearrangements, though traditional AlCl₃ provides superior immediate yields for bench-scale synthesis[4].

References

  • "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts." The Royal Society of Chemistry. URL:[Link]

  • "Fries rearrangement." Wikipedia. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Determining the Enzymatic Hydrolysis Rates of 3,4-Dimethylphenyl Acetate

Introduction: The Significance of Esterase Activity and Substrate Specificity Esterases are a ubiquitous class of hydrolase enzymes (EC 3.1.1.x) that play a critical role in a myriad of physiological and industrial proce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Esterase Activity and Substrate Specificity

Esterases are a ubiquitous class of hydrolase enzymes (EC 3.1.1.x) that play a critical role in a myriad of physiological and industrial processes.[1] In the realm of drug development and xenobiotic metabolism, understanding the substrate specificity and kinetic parameters of esterases is paramount.[2] These enzymes are responsible for the activation of ester prodrugs and the detoxification of various ester-containing compounds. Human carboxylesterases (CES), in particular, are key players in the metabolism of a wide array of pharmaceuticals.[3] 3,4-Dimethylphenyl acetate is a non-chromogenic ester substrate that can be utilized to probe the active site topology and substrate preferences of various esterases, including lipases and cholinesterases.[4][5]

This comprehensive guide provides detailed protocols for determining the enzymatic hydrolysis rates of 3,4-Dimethylphenyl acetate. As the hydrolysis product, 3,4-dimethylphenol, does not produce a significant color change upon formation, this guide will focus on two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) and a pH-stat titration method. These methods offer high sensitivity and accuracy for substrates that do not yield a chromogenic or fluorogenic product.

Principle of the Assay

The enzymatic hydrolysis of 3,4-Dimethylphenyl acetate by an esterase yields 3,4-dimethylphenol and acetic acid, as depicted in the reaction scheme below. The rate of this reaction can be determined by monitoring the formation of either of these products over time.

Enzymatic Hydrolysis of 3,4-Dimethylphenyl Acetate Substrate 3,4-Dimethylphenyl Acetate Products 3,4-Dimethylphenol + Acetic Acid Substrate->Products H₂O Enzyme Esterase Enzyme->Substrate Catalysis

Caption: Enzymatic hydrolysis of 3,4-Dimethylphenyl acetate.

PART 1: High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers excellent sensitivity and specificity for quantifying the formation of 3,4-dimethylphenol. This protocol is designed for a typical reverse-phase HPLC system with UV detection.

I. Materials and Reagents
  • Substrate: 3,4-Dimethylphenyl acetate (≥98% purity)

  • Product Standard: 3,4-Dimethylphenol (≥98% purity)

  • Enzyme: Purified esterase (e.g., porcine liver esterase, human carboxylesterase)

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4

  • Organic Solvent: Acetonitrile (HPLC grade)

  • Acidifier: Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

  • Quenching Solution: Acetonitrile with 0.1% TFA

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

II. Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Thermostatted microplate reader or water bath (e.g., 37°C)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

III. Experimental Workflow

HPLC Workflow for Enzymatic Hydrolysis prep Reagent Preparation Substrate Stock Enzyme Dilution Buffer incubation Enzymatic Reaction Pre-incubate Enzyme & Buffer Initiate with Substrate Incubate at 37°C prep->incubation Combine sampling Time-Point Sampling Withdraw Aliquots at t=0, 2, 5, 10, 15 min Quench with Acetonitrile/TFA incubation->sampling Sample analysis HPLC Analysis Inject Sample Separate on C18 Column Detect 3,4-Dimethylphenol sampling->analysis Analyze data Data Processing Integrate Peak Area Create Standard Curve Calculate Reaction Rate analysis->data Quantify pH-Stat Titration Workflow setup System Setup Calibrate pH Electrode Prime Burette with NaOH Set Reaction Temperature reaction_init Reaction Initiation Add Substrate to Reaction Vessel Allow to Equilibrate Add Enzyme to Start setup->reaction_init Prepare titration Automated Titration pH-stat Maintains Constant pH Record Volume of NaOH Added over Time reaction_init->titration Start analysis Data Analysis Plot NaOH Volume vs. Time Calculate Slope (Rate of Acid Production) titration->analysis Record

Sources

Method

Application Note: 3,4-Dimethylphenyl Acetate as a Versatile Intermediate in Organic Synthesis

Executive Summary In the realm of synthetic organic chemistry and drug development, 3,4-dimethylphenyl acetate (CAS 22618-23-1) serves as a critical building block and acyl-transfer intermediate[1]. Primarily utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, 3,4-dimethylphenyl acetate (CAS 22618-23-1) serves as a critical building block and acyl-transfer intermediate[1]. Primarily utilized in the synthesis of highly substituted acetophenones, this compound is the foundational starting point for generating privileged heterocyclic scaffolds, including chalcones, flavanones, and chromones[2][3].

As a Senior Application Scientist, I have structured this technical guide to detail the upstream synthesis of 3,4-dimethylphenyl acetate, its physicochemical profile, and its downstream utility in the Fries rearrangement. By understanding the mechanistic causality behind these protocols, researchers can optimize yields, control regioselectivity, and seamlessly integrate this intermediate into complex active pharmaceutical ingredient (API) workflows.

Physicochemical Profiling

Understanding the physical properties of 3,4-dimethylphenyl acetate is essential for optimizing reaction conditions, particularly concerning solvent compatibility and distillation parameters during purification[1].

PropertyValue
IUPAC Name (3,4-Dimethylphenyl) acetate
CAS Number 22618-23-1
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Boiling Point 235.2 °C at 760 mmHg
Density 1.028 g/cm³
Flash Point 91.5 °C

Upstream Synthesis: Catalytic Acetylation of 3,4-Dimethylphenol

Mechanistic Causality

The synthesis of 3,4-dimethylphenyl acetate is typically achieved via the esterification of 3,4-dimethylphenol. While acetic anhydride ( Ac2​O ) can react with phenols under basic conditions, the reaction is kinetically sluggish due to the relatively poor nucleophilicity of the phenoxide ion. To overcome this, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst[4][5]. DMAP attacks the acetic anhydride to form a highly electrophilic N -acylpyridinium intermediate. The phenoxide ion then rapidly attacks this intermediate, regenerating the DMAP catalyst and driving the reaction to completion within 1 hour at ambient temperatures.

Step-by-Step Protocol: DMAP-Catalyzed Acetylation

Validated against standard synthetic methodologies yielding >97% purity[4].

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3,4-dimethylphenol (1.0 equiv.) in anhydrous chloroform ( CHCl3​ ) to achieve a 10% w/v concentration.

  • Base & Catalyst Addition: Add triethylamine ( NEt3​ , 3.0 equiv.) to the solution to act as an acid scavenger. Subsequently, add DMAP (2 mol%) to initiate the catalytic cycle.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add acetic anhydride ( Ac2​O , 1.4 equiv.) over 15 minutes to control the exothermic nature of the reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (23–40 °C) for 1 hour. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 4:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize excess acetic acid. Extract the aqueous layer with dichloromethane ( CH2​Cl2​ ) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The product presents as a reddish to yellowish liquid[4].

Key Downstream Application: The Fries Rearrangement

Mechanistic Causality & Regioselectivity

The most significant application of 3,4-dimethylphenyl acetate is its conversion to 2'-hydroxy-4',5'-dimethylacetophenone (CAS 36436-65-4) via the Fries rearrangement[6]. This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.

Why does it migrate specifically to the 6-position? When treated with a strong Lewis acid like Aluminum Chloride ( AlCl3​ ), the ester oxygen coordinates with the aluminum, leading to the cleavage of the C-O bond and the generation of a highly reactive acylium ion ( CH3​C+=O ) . The aromatic ring then undergoes Electrophilic Aromatic Substitution (EAS).

  • Position 2 is sterically hindered by the adjacent methyl group at position 3 and the bulky −OAlCl2​ complex.

  • Position 6 is less sterically hindered and is electronically activated (ortho to the oxygen, para to the methyl at position 3). Consequently, the acylium ion attacks position 6, yielding the thermodynamically stable ortho-migrated product[2].

FriesMechanism A 3,4-Dimethylphenyl acetate B Lewis Acid Complexation (AlCl3 binds to carbonyl) A->B C Acylium Ion Generation [CH3C+=O] B->C Cleavage D Electrophilic Attack (Position 6, less hindered) C->D EAS E Aqueous Quench (Hydrolysis of Al complex) D->E F 2'-Hydroxy-4',5'- dimethylacetophenone E->F

Mechanistic pathway of the AlCl3-mediated Fries rearrangement of 3,4-dimethylphenyl acetate.
Step-by-Step Protocol: Solvent-Free Fries Rearrangement

This high-temperature, solvent-free protocol maximizes the thermodynamic product[6].

  • Activation: In a heavy-walled glass reactor equipped with a mechanical stirrer, combine 3,4-dimethylphenyl acetate (1.0 equiv.) and anhydrous AlCl3​ (1.5 equiv.). Caution: AlCl3​ is highly hygroscopic and corrosive; handle under an inert atmosphere.

  • Thermal Rearrangement: Gradually heat the solvent-free mixture to 110–150 °C[6]. The mixture will melt and turn into a dark, viscous complex. Maintain this temperature for 2–3 hours. The high thermal energy is required to overcome the activation barrier for the migration of the acylium ion to the substituted ring.

  • Quenching (Critical Step): Cool the reaction mixture to 0 °C. Slowly and carefully pour the viscous mass into a vigorously stirred mixture of crushed ice and concentrated Hydrochloric Acid (HCl). This decomposes the aluminum complex and liberates the free phenol.

  • Isolation: Extract the aqueous slurry with ethyl acetate. Wash the organic phase with water until neutral pH is achieved.

  • Crystallization: Dry the organic layer, evaporate the solvent, and recrystallize the crude solid from ethanol to yield 2'-hydroxy-4',5'-dimethylacetophenone as a white to light yellow crystalline powder[6].

Advanced Workflow: Integration into API Scaffolds

The resulting 2'-hydroxy-4',5'-dimethylacetophenone is not a dead-end product; it is a highly sought-after intermediate for synthesizing herbicides, antibacterial chalcones, and complex heterocycles like 6,7-dimethylchromone [2][6].

To synthesize 6,7-dimethylchromone, the acetophenone intermediate is subjected to a Vilsmeier-Haack reaction (using POCl3​ and DMF), which constructs the chromone ring by introducing a formyl group at the 3-position. A subsequent deformylation step yields the final target molecule[2].

SyntheticWorkflow SM 3,4-Dimethylphenol (Starting Material) Step1 Acetylation (Ac2O, DMAP, NEt3) SM->Step1 Int1 3,4-Dimethylphenyl acetate (Key Intermediate) Step1->Int1 Step2 Fries Rearrangement (AlCl3, 110-150°C) Int1->Step2 Int2 2'-Hydroxy-4',5'-dimethylacetophenone Step2->Int2 Step3 Vilsmeier-Haack & Deformylation Int2->Step3 Prod 6,7-Dimethylchromone (Target API Scaffold) Step3->Prod

Synthetic workflow from 3,4-dimethylphenol to 6,7-dimethylchromone via acetate intermediate.

References

  • Royal Society of Chemistry / ResearchGate. "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts." Available at:[Link]

  • Arab Journal of Chemistry. "Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach." Available at:[Link]

Sources

Application

Application Note: Green Chemistry Protocols for the Synthesis of Xylenyl Acetate

Executive Summary & Mechanistic Rationale Xylenyl acetate (dimethylphenyl acetate) is a high-value ester utilized extensively as a building block in fragrance formulation, pharmaceuticals, and agrochemical synthesis. His...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Xylenyl acetate (dimethylphenyl acetate) is a high-value ester utilized extensively as a building block in fragrance formulation, pharmaceuticals, and agrochemical synthesis. Historically, the esterification of xylenol (dimethylphenol) has relied on homogeneous acid catalysts (e.g., H2​SO4​ ) and hazardous organic solvents, generating stoichiometric amounts of toxic, acidic waste[1].

From a mechanistic standpoint, the esterification of xylenol presents a unique kinetic challenge: steric hindrance. Isomers such as 2,6-xylenol or 2,4,6-trimethylphenol possess methyl groups adjacent to the phenolic hydroxyl, which physically block the active sites of standard catalysts and impede the nucleophilic attack on the acylating agent[2].

To align with modern E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards in chemical manufacturing, this application note details validated, solvent-free green chemistry protocols. By replacing homogeneous acids with recoverable solid-state catalysts—such as Zinc-exchanged Montmorillonite (Zn-K10), Dowex H+ resins, and Heteropoly acids—we can achieve near-quantitative yields while eliminating Volatile Organic Compounds (VOCs)[3][4][5].

Catalyst Selection & Quantitative Performance

The selection of a heterogeneous catalyst dictates the reaction's thermodynamic requirements. Highly accessible Lewis acid sites (like those on Ni/SiO2 or Zn-K10) or strong Brønsted acid sites (Dowex H+ ) activate the carbonyl carbon of acetic anhydride, rendering it highly electrophilic.

Table 1: Comparative Efficacy of Green Catalysts for Dimethylphenol Acetylation

Catalyst SystemReaction TimeOptimal TempConversion YieldReusabilitySteric ToleranceRef
10% Ni/SiO2 10 h100 °C~80%Up to 4 cyclesModerate (Requires 100°C for ortho-substituted phenols)[2]
Dowex H+ 2 - 4 h65 - 80 °C>90%>5 cyclesHigh[4]
10% Zn-K10 Clay 3 h100 °C~100%3 cyclesHigh (Mesoporous structure accommodates bulky substrates)[5]
H6​GeW10​V2​O40​ < 1 hRoom Temp>95%ExcellentVery High[3]

Data Synthesis Insight: For sterically hindered substrates like 3,4-dimethylphenol or 2,6-xylenol, increasing the thermal energy (up to 100 °C) or utilizing highly porous supports (like K10 clay) is critical to overcome the activation energy barrier imposed by the ortho-methyl groups[2][5].

Experimental Workflows

G A 1. Substrate Preparation (Xylenol + Acetic Anhydride) B 2. Solid Acid Catalysis (Solvent-Free, 65-120°C) A->B C 3. Catalyst Recovery (Simple Filtration) B->C D 4. Product Isolation (Evaporation/Extraction) C->D E 5. Analytical Validation (GC-MS, NMR) D->E

Figure 1: End-to-end green esterification workflow for xylenyl acetate production.

Protocol A: Solvent-Free Esterification via Zn-K10 Montmorillonite

This protocol utilizes a wet-impregnation synthesized 10% Zn-K10 catalyst. The mesoporous nature of the clay provides an excellent surface area for the sterically hindered xylenol[5].

Self-Validating System Setup:

  • Catalyst Activation: Dry the 10% Zn-K10 catalyst at 120 °C for 2 hours prior to use. Causality: Ambient moisture competitively binds to the Lewis acid sites and hydrolyzes acetic anhydride into acetic acid, drastically reducing atom economy.

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 mmol of xylenol (e.g., 3,4-dimethylphenol) and 15.0 mmol of acetic anhydride (1:1.5 molar ratio).

  • Catalyst Addition: Add 5–10 wt% of the dried Zn-K10 catalyst. Do not add any organic solvent.

  • Thermal Activation: Heat the mixture to 100 °C using an oil bath. Stir continuously for 3 hours[5].

  • In-Process Control (IPC): At the 2-hour mark, spot the reaction mixture on a silica TLC plate (Eluent: 20% Hexane/Ethyl Acetate). The disappearance of the phenolic starting material validates reaction progress[5].

  • Workup & Recovery: Cool the mixture to room temperature. Add 10 mL of ethyl acetate to dilute the mixture, then filter through a sintered glass funnel to recover the Zn-K10 catalyst. Validation: Weigh the dried recovered catalyst; a >95% mass recovery indicates zero leaching, validating the heterogeneous nature of the system.

  • Isolation: Wash the organic filtrate with saturated NaHCO3​ to neutralize residual acetic acid, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure to yield pure xylenyl acetate.

Protocol B: Mild Esterification via Dried Dowex H+ Resin

For temperature-sensitive derivatives, a strongly acidic cation-exchange resin (Dowex H+ ) provides a milder alternative[4].

  • Resin Preparation: Wash Dowex 50WX8 resin with deionized water, followed by acetone, and dry under a vacuum at 60 °C for 12 hours.

  • Reaction: Combine 10.0 mmol of xylenol, 20.0 mmol of acetic anhydride, and 200 mg of dried Dowex H+ resin in a reaction vial.

  • Conditions: Stir the mixture at 65 °C for 4 hours. Causality: The cross-linked polystyrene matrix of the resin swells slightly in the anhydride, allowing the xylenol to access the sulfonic acid groups[4].

  • Product Isolation: Filter the resin. The crude mixture can be directly distilled under vacuum to separate the xylenyl acetate from the acetic acid byproduct, bypassing aqueous workup entirely and ensuring a zero-effluent process.

Mechanistic Pathway

Understanding the interaction between the solid acid and the substrates is crucial for troubleshooting incomplete conversions.

Mechanism Cat Solid Acid Catalyst (Dowex H+ / Zn-K10) Act Carbonyl Activation (Electrophilic Enhancement) Cat->Act Binds Acetic Anhydride Nuc Nucleophilic Attack (by Xylenol -OH) Act->Nuc Steric approach Int Tetrahedral Intermediate (Proton Transfer) Nuc->Int Bond formation Prod Xylenyl Acetate + Acetic Acid (Catalyst Regeneration) Int->Prod Elimination Prod->Cat Recycled

Figure 2: Mechanistic pathway of solid-acid catalyzed esterification of xylenol.

Mechanistic Causality: The solid acid catalyst coordinates with the carbonyl oxygen of acetic anhydride, drawing electron density away from the carbonyl carbon (Activation). Despite the steric bulk of the methyl groups on xylenol, the highly electrophilic nature of the activated carbonyl forces the nucleophilic attack. The subsequent tetrahedral intermediate collapses, expelling acetic acid as a leaving group and regenerating the solid acid site[4].

Analytical Validation

To ensure the trustworthiness of the synthesized xylenyl acetate, the following analytical validations must be performed:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight (m/z = 164.2 for C10​H12​O2​ ) and verifies >99% conversion by quantifying the absence of the xylenol peak[5][6].

  • FT-IR Spectroscopy: The disappearance of the broad phenolic -OH stretch (~3300 cm−1 ) and the appearance of a sharp, intense ester carbonyl C=O stretch (~1750 cm−1 ) serves as rapid structural confirmation[3][5].

  • 1H NMR: Confirms the regiochemistry. The presence of a sharp singlet integrating to 3 protons around δ 2.25–2.35 ppm corresponds to the newly added acetate methyl group[6][7].

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 3,4-Dimethylphenyl acetate via recrystallization

Answering the user's request.## Technical Support Center: Purification of 3,4-Dimethylphenyl Acetate via Recrystallization This technical guide provides a comprehensive resource for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of 3,4-Dimethylphenyl Acetate via Recrystallization

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3,4-Dimethylphenyl acetate using recrystallization. It is structured to offer foundational knowledge, detailed protocols, and robust troubleshooting solutions to common experimental challenges.

Section 1: Foundational Principles of Recrystallization

Recrystallization is a premier technique for purifying nonvolatile organic solids.[1] The entire process is predicated on the principle that most solids are significantly more soluble in a hot solvent than in a cold one.[2][3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[4] As this solution slowly cools, the solubility of the target compound decreases, and it begins to form crystals. The organized structure of a crystal lattice tends to exclude molecules that do not fit, meaning the impurities remain dissolved in the cold solvent (the mother liquor).[1][5] The purified crystals are then isolated by filtration.

An ideal recrystallization solvent must meet several key criteria:

  • High Temperature Coefficient: It should dissolve the target compound (3,4-Dimethylphenyl acetate) readily at its boiling point but poorly at low or room temperatures.[1][3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][6]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals after filtration.[2][7]

  • Safety: Highly toxic and flammable solvents should be avoided whenever possible.[2]

Section 2: Protocol for Selecting a Recrystallization Solvent

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3] Given the ester and aromatic functionalities of 3,4-Dimethylphenyl acetate, solvents of intermediate polarity are excellent starting points. A systematic, small-scale screening is the most reliable method.

Step-by-Step Solvent Screening Protocol
  • Place approximately 20-30 mg of crude 3,4-Dimethylphenyl acetate into a small test tube.

  • Add the candidate solvent dropwise (0.5 mL to start) at room temperature and agitate. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[8] If it dissolves completely, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath to the solvent's boiling point.[8]

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

  • Repeat this process for several candidate solvents to identify the optimal choice. If no single solvent is found, a two-solvent (binary) system may be necessary.[8]

Table 1: Candidate Solvents for 3,4-Dimethylphenyl Acetate
SolventBoiling Point (°C)PolarityProsCons / Safety Notes
Water 100HighNon-flammable, inexpensive, non-toxic.[8]High boiling point makes it difficult to remove.[8] Unlikely to dissolve the moderately polar acetate.
Ethanol 78.5High-MediumGood general-purpose solvent, dissolves many organics when hot.[9]Can sometimes lead to "oiling out" with low-melting solids.
Isopropanol 82.4High-MediumSimilar to ethanol, good solvency.Flammable.
Ethyl Acetate 77MediumExcellent solvent with a moderate boiling point.[8] Often a good choice for esters.Flammable. May be too good a solvent, leading to low recovery.
Toluene 111LowExcellent for aryl compounds, can produce high-quality crystals.[8]High boiling point makes it difficult to remove from crystals.[8] Flammable.
Hexane/Heptane ~69 / ~98LowGood for nonpolar compounds; often used as the "anti-solvent" in a binary pair.May not be polar enough to dissolve the acetate, even when hot. Flammable.
Acetone 56MediumExcellent solvent, but its low boiling point can be a drawback.[8]Low boiling point provides a small temperature range for crystallization. Highly flammable.

Section 3: Standard Recrystallization Protocol

This protocol outlines the standard procedure once a suitable solvent has been identified from the screening process.

Experimental Workflow
  • Dissolution: Place the crude 3,4-Dimethylphenyl acetate in an Erlenmeyer flask with a stir bar or boiling chips. In a separate flask, bring the chosen recrystallization solvent to a boil on a hot plate. Add the minimum amount of the hot solvent to the crude material until it is fully dissolved.[10] Adding too much solvent will result in poor or no crystal yield.[4][5]

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal adsorbs colored impurities.[2]

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or charcoal was added, a hot filtration is necessary. Use a stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.[8][11]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][10] Rushing this step can trap impurities.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5] Using room temperature or warm solvent will re-dissolve some of the product, reducing the yield.[5]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_setup Preparation cluster_main Purification Process start Crude Solid in Flask dissolve 1. Dissolve Solid in Minimum Hot Solvent start->dissolve solvent Boiling Solvent solvent->dissolve hot_filter 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter optional cool 3. Cool Slowly to Room Temperature dissolve->cool hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath collect 5. Collect Crystals (Vacuum Filtration) ice_bath->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: A standard workflow for the purification of a solid compound via recrystallization.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the ideal appearance of my crystals?

    • Ideally, you should obtain well-formed crystals, such as needles or prisms, that are not clumped together into an amorphous powder.[10] The size and quality depend on the rate of cooling; slower cooling generally produces larger and purer crystals.[8]

  • Q2: Why is it important to use the minimum amount of hot solvent?

    • To ensure the solution is saturated. If you add too much solvent, the solution will not be saturated upon cooling, and the compound will remain dissolved, leading to a very low or zero yield of crystals.[4][5]

  • Q3: Can I cool my solution directly in an ice bath?

    • This is strongly discouraged.[4][10] Rapid cooling causes the solid to precipitate quickly as a fine powder, which can trap impurities within the crystal lattice, defeating the purpose of the purification.[4][12] Allow the solution to cool slowly to room temperature first.

  • Q4: What should I use to wash the crystals, and why does it need to be cold?

    • You must wash the crystals with a minimal amount of the same solvent used for the recrystallization, and it must be ice-cold.[5] This is because your purified compound has some solubility even in the cold solvent. Using a minimal, ice-cold rinse removes surface impurities without dissolving a significant portion of your product.[5]

  • Q5: My final yield is very low. What are the common causes?

    • Common causes for low yield include: using too much solvent during the dissolution step, premature crystallization during a hot filtration step, incomplete crystallization (not enough cooling time), or washing the final crystals with too much cold solvent or with solvent that was not cold enough.[5]

Section 5: Troubleshooting Guide

Even with a carefully planned procedure, issues can arise. This guide addresses the most common problems encountered during the recrystallization of 3,4-Dimethylphenyl acetate.

Problem 1: No crystals form upon cooling.
  • Possible Cause: The most likely reason is that too much solvent was added, and the solution is not supersaturated upon cooling.[12][13]

  • Solutions:

    • Induce Crystallization: First, try scratching the inner wall of the flask at the surface of the liquid with a glass stirring rod.[2][13] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small crystal of pure 3,4-Dimethylphenyl acetate, add it to the solution. This "seed crystal" acts as a template for other crystals to grow upon.[13][14]

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25-50%) to increase the concentration of your compound.[4][13] Then, allow it to cool again.

    • Lower the Temperature: If using an ice bath is not sufficient, a colder bath (e.g., dry ice/acetone) may be used, but be mindful that very low temperatures can also cause impurities to precipitate.[7]

Problem 2: The compound "oils out" instead of crystallizing.
  • Possible Cause: This occurs when the solution becomes saturated at a temperature that is above the melting point of your compound. Since many aryl acetates are low-melting solids, this is a significant risk. The presence of impurities can also depress the melting point, exacerbating the problem.[12]

  • Solutions:

    • Add More Solvent: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[12] Then, allow it to cool slowly again. The compound should now crystallize at a lower temperature.

    • Lower the Solution's Polarity: If using a polar solvent like ethanol, try adding a small amount of a non-polar co-solvent (like hexane, if miscible) to the hot solution until it just becomes cloudy, then add a drop or two of the hot polar solvent to clarify it. This can sometimes promote crystallization over oiling.

    • Change Solvents: The chosen solvent's boiling point may be too high. Select a different, suitable solvent with a lower boiling point.

Problem 3: Crystallization happens too quickly, forming a fine powder.
  • Possible Cause: The solution was too concentrated, or it cooled too rapidly.[12] Rapid precipitation often traps impurities.[4]

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture back to a boil to re-dissolve the solid. Add a small, measured amount of extra hot solvent (e.g., 10% of the original volume) so the solution is no longer minimally saturated.[12]

    • Insulate the Flask: Allow the flask to cool much more slowly. You can insulate it by wrapping it in paper towels or cotton wool, or by placing the entire flask inside a large beaker to create a dead air space.[8]

Troubleshooting Decision Tree

Troubleshooting_Tree start After cooling solution, do crystals form? no_crystals NO start->no_crystals No yes_crystals YES start->yes_crystals Yes scratch Try scratching flask with glass rod no_crystals->scratch First step seed Add a seed crystal scratch->seed If scratching fails reduce_solvent Reduce solvent volume by boiling, then cool again seed->reduce_solvent If seeding fails oiled_out Did the compound 'oil out'? yes_crystals->oiled_out reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiled_out->reheat_add_solvent Yes good_crystals Proceed to Collection & Washing oiled_out->good_crystals No change_solvent Try a lower-boiling point solvent reheat_add_solvent->change_solvent If still oils out

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of California, Los Angeles. (n.d.). 4. Crystallization. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. 1. Seeding. Retrieved from [Link]

  • University of Ottawa. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • California State University, Fullerton. (n.d.). Recrystallization1. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 27). The Art and Science of Choosing the Right Recrystallization Solvent. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. Retrieved from [Link]

  • YouTube. (2015, June 8). Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Dimethylphenol Acetylation

Welcome to the Advanced Technical Support Center. Acetylating sterically hindered phenols—specifically 2,6-dimethylphenol—presents unique kinetic and thermodynamic challenges that standard esterification protocols often...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Acetylating sterically hindered phenols—specifically 2,6-dimethylphenol—presents unique kinetic and thermodynamic challenges that standard esterification protocols often fail to overcome. This guide is engineered for researchers and drug development professionals, providing root-cause analyses, self-validating protocols, and mechanistic solutions to rescue stalled reactions.

I. Diagnostic Workflow for Stalled Acetylations

Before adjusting your stoichiometry, use the following logical matrix to identify the kinetic bottleneck in your reaction system.

Troubleshooting Start Low Conversion (<50%) CheckSterics Is the phenol ortho-substituted? (e.g., 2,6-Dimethylphenol) Start->CheckSterics UseDMAP Switch to DMAP or RuCl3 Increase Temp to 40-60°C CheckSterics->UseDMAP Yes CheckMoisture Are reagents strictly anhydrous? CheckSterics->CheckMoisture No DrySystem Dry solvents, use fresh Ac2O, add Et3N as acid sponge CheckMoisture->DrySystem No CheckTime Is reaction time sufficient? CheckMoisture->CheckTime Yes ExtendMW Extend time or use Microwave Irradiation CheckTime->ExtendMW No

Diagnostic flowchart for troubleshooting low conversion in phenol acetylation.

II. Expert Q&A: Mechanistic Troubleshooting

Q1: Why does 2,6-dimethylphenol stall at <30% conversion when using standard pyridine catalysis, while 3,5-dimethylphenol reaches completion? A1: The failure is rooted in steric causality. The two ortho-methyl groups on 2,6-dimethylphenol physically block the Bürgi-Dunitz trajectory required for the nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the anhydride. Standard pyridine is a relatively weak nucleophile and fails to sufficiently activate the anhydride to overcome this massive steric activation energy barrier. Solution: You must shift to a hypernucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP)[1]. DMAP attacks acetic anhydride to form a highly reactive, charged N-acylpyridinium intermediate that forces the reaction forward despite steric shielding. Alternatively, strong Lewis acids like RuCl3 can be used to coordinate and highly polarize the carbonyl oxygen[2].

Q2: My DMAP-catalyzed reaction still fails to reach completion. What is the root cause? A2: If DMAP is present but conversion remains low, the mechanistic failure is almost certainly catalyst protonation or reagent hydrolysis. Acetic anhydride rapidly hydrolyzes in the presence of trace water, consuming your electrophile. Furthermore, successful acetylation generates acetic acid as a byproduct. If you rely solely on a catalytic amount of DMAP without an auxiliary base, the generated acetic acid will protonate the DMAP, immediately removing it from the active catalytic cycle. Solution: Ensure strictly anhydrous conditions and utilize an auxiliary base (like Triethylamine, Et3N) in stoichiometric excess (e.g., 2.0 equivalents). The Et3N acts as an "acid sponge," neutralizing the acetic acid and allowing the DMAP to continuously regenerate[1].

Q3: Are there solvent-free or greener alternatives that bypass these kinetic barriers without using halogenated solvents? A3: Yes. Traditional methods rely on dichloromethane (DCM) and soluble amines, but you can bypass these using two advanced methodologies:

  • Microwave Irradiation: Running the reaction in neat acetic anhydride under microwave irradiation provides rapid, localized heating that easily overcomes the endothermic transition state of hindered phenols, often achieving >90% yield without any catalyst[3].

  • Room Temperature Ionic Liquids (RTILs): Using an ionic liquid like [bmim][PF6] combined with 5 mol% RuCl3 enhances mass transfer and stabilizes the transition state, allowing 2,6-dimethylphenol to be acetylated smoothly at just 40°C[2].

III. Quantitative Catalyst Comparison

To aid in experimental design, the following table synthesizes the expected conversion rates of 2,6-dimethylphenol across various catalytic systems based on literature benchmarks.

Catalyst SystemReagents / ConditionsExpected ConversionMechanistic AdvantageRef
Pyridine (1.0 eq)Ac2O, DCM, RT, 24h< 30% Baseline method; insufficient electrophilic activation for hindered substrates.
DMAP (0.1 eq) + Et3NAc2O, DCM, RT, 4h> 90% Forms hyper-reactive N-acylpyridinium intermediate; Et3N prevents catalyst death.[1]
RuCl3 (5 mol%)Ac2O, [bmim][PF6], 40°C~ 95% Strong Lewis acid activation of the anhydride within a highly polar ionic liquid medium.[2]
None (Microwave)Neat Ac2O, MW, 5-15 min> 90% Overcomes steric activation energy barriers via rapid, localized dielectric heating.

IV. Mechanistic Pathway: DMAP Catalysis

Understanding the catalytic cycle is critical for troubleshooting. DMAP does not merely act as a base; it acts as a nucleophilic trigger.

DMAP_Mechanism DMAP DMAP Catalyst AcylPyridinium N-Acylpyridinium Intermediate DMAP->AcylPyridinium Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->AcylPyridinium Product 2,6-Dimethylphenyl Acetate AcylPyridinium->Product Phenol Attack (Rate Determining) Byproduct Acetic Acid AcylPyridinium->Byproduct Leaving Group Phenol 2,6-Dimethylphenol Phenol->Product Byproduct->DMAP Base Regeneration (via Et3N)

Mechanistic pathway of DMAP-catalyzed acetylation overcoming steric hindrance.

V. Standardized Self-Validating Protocol

To guarantee high conversion of 2,6-dimethylphenol, utilize this self-validating DMAP/Et3N protocol. Every step includes a built-in diagnostic check to ensure the system remains active.

Objective: Synthesis of 2,6-Dimethylphenyl acetate. Scale: 10 mmol.

Step 1: System Preparation & Dehydration

  • Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Validation Check: Perform a Karl Fischer titration on your Dichloromethane (DCM). Moisture must be < 50 ppm. If higher, pass through activated alumina.

Step 2: Reagent Assembly

  • Dissolve 2,6-dimethylphenol (1.22 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM.

  • Add Triethylamine (2.8 mL, 20.0 mmol, 2.0 eq) and DMAP (122 mg, 1.0 mmol, 0.1 eq).

  • Validation Check: The solution should remain clear. Any immediate cloudiness indicates contaminated/wet reagents forming amine salts prematurely.

Step 3: Electrophile Activation

  • Cool the reaction flask to 0°C in an ice bath.

  • Add Acetic Anhydride (1.4 mL, 15.0 mmol, 1.5 eq) dropwise over 5 minutes.

  • Validation Check: A subtle color shift (often pale yellow) indicates the successful formation of the active N-acylpyridinium intermediate. A mild exotherm should be detectable upon addition.

Step 4: Kinetic Propagation

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the lower Rf spot (phenol) completely disappears, replaced by a distinct, UV-active higher Rf spot (ester).

Step 5: Quench & Isolation

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3.

  • Validation Check: Vigorous CO2 evolution (bubbling) will occur. The cessation of bubbling confirms the complete neutralization of excess acetic anhydride and byproduct acetic acid[1].

  • Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure acetylated product.

VI. References

  • Addressing incomplete reactions in the acetylation of phenols. Source: Benchchem. 1

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. Source: The Journal of Organic Chemistry - ACS Publications. 3

  • Ruthenium(III) Chloride Catalyzed Acylation of Alcohols, Phenols, and Thiols in Room Temperature Ionic Liquids. Source: MDPI.2

Sources

Troubleshooting

Technical Support Center: Optimizing 3,4-Dimethylphenyl Acetate Synthesis &amp; Minimizing Side Reactions

Welcome to the Technical Support Center for the synthesis of 3,4-dimethylphenyl acetate. Designed for researchers and drug development professionals, this guide provides mechanistic insights, troubleshooting protocols, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,4-dimethylphenyl acetate. Designed for researchers and drug development professionals, this guide provides mechanistic insights, troubleshooting protocols, and validated methodologies to maximize O-acylation yields while suppressing deleterious side reactions.

Section 1: Mechanistic Insights & Causality (The "Why")

The esterification of 3,4-dimethylphenol using acetic anhydride (Ac₂O) is a fundamental transformation in organic synthesis. However, the electron-rich nature of the 3,4-dimethyl-substituted aromatic ring makes it highly susceptible to electrophilic aromatic substitution.

If reaction conditions are not rigorously controlled, the kinetic O-acylation product (3,4-dimethylphenyl acetate) can undergo a Fries rearrangement . This side reaction involves the migration of the acyl group to the aromatic ring, yielding 2-hydroxy-4,5-dimethylacetophenone[1]. This C-acylation pathway is typically catalyzed by Lewis acids (e.g., AlCl₃, BF₃) or strong Brønsted acids at elevated temperatures[2].

To circumvent the Fries rearrangement and drive pure O-acylation, modern protocols rely on base-catalyzed acyl transfer using 4-dimethylaminopyridine (DMAP) and an auxiliary base like triethylamine (Et₃N)[3]. DMAP acts as a highly effective nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate that accelerates O-acylation by several orders of magnitude while neutralizing acidic byproducts that could trigger rearrangement[4].

ReactionPathway Start 3,4-Dimethylphenol + Acetic Anhydride BaseCat Base Catalysis (DMAP / Et3N) Start->BaseCat Mild Conditions AcidCat Lewis Acid Catalysis (e.g., AlCl3) Start->AcidCat Acidic Conditions Product 3,4-Dimethylphenyl acetate (Target: O-Acylation) BaseCat->Product >95% Yield SideProduct 2-Hydroxy-4,5-dimethylacetophenone (Side Product) AcidCat->SideProduct Fries Rearrangement Product->SideProduct Thermal/Acid Migration

Reaction pathways of 3,4-dimethylphenol acetylation and the influence of catalyst selection.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding a yellow/orange crystalline solid instead of the desired liquid ester? A1: You are likely observing the formation of 2-hydroxy-4,5-dimethylacetophenone via the Fries rearrangement[1]. This occurs if your reaction environment is too acidic or if localized overheating occurs during reagent addition. Causality & Solution: Ensure you are using a mild base (like Et₃N) to scavenge the acetic acid generated during the reaction. Maintain the reaction temperature strictly below 30°C to prevent thermal migration of the acyl group[2].

Q2: My O-acylation is incomplete even after 24 hours. How can I drive it to completion? A2: Incomplete reactions often stem from moisture in the solvent or degraded acetic anhydride[3]. Water hydrolyzes Ac₂O into acetic acid, which is a poor acylating agent without an acid catalyst. Causality & Solution: Switch to strictly anhydrous dichloromethane (CH₂Cl₂) and add 2–5 mol% of DMAP. The DMAP catalyst activates the anhydride, overcoming any minor steric hindrance from the substituted phenol[4].

Q3: Can I use pyridine as both the solvent and the base? A3: While pyridine is a classic solvent for acetylations, it is toxic, difficult to remove during workup, and less nucleophilic than DMAP[3]. Causality & Solution: A catalytic amount of DMAP (2 mol%) combined with a stoichiometric auxiliary base like Et₃N in CH₂Cl₂ provides a much cleaner reaction profile, faster kinetics, and simplifies downstream purification[4].

Section 3: Quantitative Data Analysis

The table below summarizes the impact of different catalytic systems on the product distribution during the acetylation of 3,4-dimethylphenol.

Catalyst SystemTemperatureMajor ProductYield (%)Side Reaction Profile
AlCl₃ (1.5 eq) 120°C2-Hydroxy-4,5-dimethylacetophenone85%Complete Fries Rearrangement[1]
None (Thermal) 80°C3,4-Dimethylphenyl acetate<40%High unreacted starting material
Pyridine (Solvent) 25°C3,4-Dimethylphenyl acetate75%Sluggish reaction, difficult workup[3]
Et₃N (1.5 eq) + DMAP (0.02 eq) 0°C to 25°C3,4-Dimethylphenyl acetate>95%Trace/None; clean O-acylation[4]
Section 4: Self-Validating Experimental Protocol

Synthesis of 3,4-Dimethylphenyl Acetate via DMAP-Catalyzed O-Acylation Objective: Achieve >95% yield of the target ester while strictly avoiding C-acylation and ester hydrolysis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 3,4-dimethylphenol (10.0 mmol, 1.22 g) in anhydrous CH₂Cl₂ (20 mL).

  • Catalyst & Base Addition: Add triethylamine (15.0 mmol, 2.1 mL) followed by 4-dimethylaminopyridine (DMAP) (0.2 mmol, 24 mg).

    • Validation Check: The solution should remain clear and colorless. Any immediate yellowing indicates contaminated reagents.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to cool to 0°C for 10 minutes.

    • Causality: Cooling prevents the highly exothermic acylation from causing localized heating, which could trigger trace Fries rearrangement or solvent boiling.

  • Acylation: Dropwise add acetic anhydride (12.0 mmol, 1.13 mL) over 5 minutes via a syringe.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1.5 hours.

    • Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The phenol spot (lower Rf​ ) should completely disappear, replaced by the less polar ester spot (higher Rf​ ).

  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

    • Causality: This step destroys unreacted acetic anhydride and neutralizes acetic acid, preventing acid-catalyzed hydrolysis of the product during concentration.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,4-dimethylphenyl acetate as a pure, colorless liquid.

ExpWorkflow Step1 1. Preparation Substrate + DMAP Step2 2. Cooling Ice Bath (0°C) Step1->Step2 Step3 3. Addition Ac2O Dropwise Step2->Step3 Step4 4. Reaction Warm to RT Step3->Step4 Step5 5. Quench NaHCO3 (aq) Step4->Step5 Step6 6. Isolation Extract & Dry Step5->Step6

Step-by-step experimental workflow for the O-acylation of 3,4-dimethylphenol.

References

2.[2] Title: Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts Source: Royal Society of Chemistry (RSC Advances) URL: [Link]

4.[4] Title: Ester synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Stability of 3,4-Dimethylphenyl acetate in aqueous buffers

Welcome to the Technical Support Center for ester stability profiling. 3,4-Dimethylphenyl acetate is frequently utilized as a model substrate, synthetic intermediate, or prodrug moiety in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ester stability profiling. 3,4-Dimethylphenyl acetate is frequently utilized as a model substrate, synthetic intermediate, or prodrug moiety in drug development. However, its ester linkage is inherently susceptible to solvolysis in aqueous media. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting strategies, and field-proven protocols to ensure you obtain reproducible, high-fidelity kinetic measurements during your stability assays.

Frequently Asked Questions (FAQs)

Q1: Why does 3,4-dimethylphenyl acetate degrade in my aqueous buffer, and what are the primary degradation products? A: 3,4-Dimethylphenyl acetate is an ester and undergoes spontaneous hydrolysis in aqueous environments. The nucleophilic attack of water or hydroxide ions on the carbonyl carbon cleaves the ester bond, yielding 3,4-dimethylphenol and acetic acid[1]. Esters with aromatic leaving groups (phenoxides) are particularly susceptible to base-catalyzed hydrolysis in near-neutral systems because the resulting phenoxide ion is stabilized by resonance, making it a superior leaving group compared to aliphatic alkoxides[2].

Q2: How does pH dictate the stability of this ester? A: The hydrolysis of phenyl acetates exhibits a characteristic U-shaped pH-rate profile[3]. At low pH (typically < 4), the reaction is acid-catalyzed via the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. At high pH (> 6), the reaction is base-catalyzed via direct, rapid nucleophilic attack by hydroxide ions. In physiological buffers (pH 7.4), the base-catalyzed mechanism dominates, and the degradation follows pseudo-first-order kinetics[4]. Maximum stability is generally observed at the inflection point of this curve, around pH 4.0 to 5.0.

Q3: Does the choice of buffer salt influence the hydrolysis rate, even if the pH is identical? A: Yes. Beyond specific acid-base catalysis driven by H⁺ and OH⁻ ions, buffer components themselves can act as general acids or bases. For example, phosphate and acetate ions are known to accelerate ester hydrolysis through general base catalysis[1]. If you observe unexpectedly rapid degradation at neutral pH, the buffer ions are likely participating in the transition state stabilization.

Troubleshooting Guide

Issue 1: Erratic kinetic data or non-linear pseudo-first-order logarithmic plots.

  • Root Cause: 3,4-Dimethylphenyl acetate is highly lipophilic and has poor aqueous solubility. If spiked directly into an aqueous buffer, it can form micro-emulsions or precipitate, leading to erratic concentration measurements and apparent deviations from first-order kinetics.

  • Solution: Never add the neat ester directly to the buffer. Prepare a highly concentrated "master solution" in a water-miscible organic solvent (e.g., anhydrous acetonitrile or dioxane)[5]. Spike this into the pre-equilibrated aqueous buffer such that the final organic solvent concentration remains ≤1% (v/v) to prevent solvent-induced kinetic artifacts[3].

Issue 2: Half-life ( t1/2​ ) varies significantly between experimental replicates.

  • Root Cause: Ester hydrolysis is highly temperature-dependent, governed by the Arrhenius equation[2]. Even a 1–2 °C fluctuation in ambient room temperature can significantly alter the activation energy dynamics and the resulting rate constant ( kobs​ ).

  • Solution: The protocol must be a self-validating thermodynamic system. Utilize a thermostatted water bath or a Peltier-controlled cuvette holder to maintain the reaction temperature strictly within ±0.1 °C[3]. Ensure the buffer is fully thermally equilibrated for at least 15 minutes before initiating the reaction.

Quantitative Data Summary

To benchmark your results, compare your derived kinetic parameters against the typical thermodynamic behavior of phenyl acetates in aqueous media.

Kinetic ParameterTypical Observation for Phenyl AcetatesMechanistic Implication
Pseudo-first-order rate constant ( kobs​ ) at pH 7.4 ∼10−3 to 10−2 min −1 Moderate instability in physiological buffers; requires rapid sample handling and quenching[4].
Activation Energy ( Ea​ ) 50 – 80 kJ/molHighly sensitive to temperature fluctuations; strictly requires thermostatted environments[2].
pH of Maximum Stability pH 4.0 – 5.0Represents the thermodynamic minimum of the U-shaped pH-rate profile[3].

Experimental Protocol: Kinetic Stability Assessment

This methodology provides a self-validating workflow for determining the pseudo-first-order rate constant ( kobs​ ) of 3,4-dimethylphenyl acetate. The critical inclusion of a chemical quenching step ensures that the exact timestamp of each aliquot is preserved prior to chromatographic analysis.

Step 1: Buffer Preparation Prepare a 0.05 M sodium phosphate buffer at pH 7.4. Adjust the ionic strength with NaCl to 0.15 M to mimic physiological osmolarity.

Step 2: Master Solution Formulation Dissolve 3,4-dimethylphenyl acetate in anhydrous acetonitrile to yield a 50 mM stock solution[3]. Keep this solution on ice and tightly capped to prevent solvent evaporation.

Step 3: Thermal Equilibration Transfer 2.97 mL of the prepared buffer to a reaction vial. Submerge the vial in a thermostatted water bath set to 37.0 ± 0.1 °C for 15 minutes.

Step 4: Reaction Initiation Inject 30 µL of the master solution into the equilibrated buffer (Final concentrations: 0.5 mM ester, 1% v/v acetonitrile). Vortex rapidly for 3 seconds to ensure absolute homogeneity. Start the timer ( t=0 ).

Step 5: Kinetic Sampling & Quenching (Critical Step) Withdraw 100 µL aliquots at predefined intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes). Immediately dispense each aliquot into an HPLC vial containing 100 µL of 0.1 M HCl. Causality: The sudden drop in pH to ~4.0 instantly halts the base-catalyzed hydrolysis, "freezing" the reaction state for accurate downstream analysis.

Step 6: HPLC-UV Analysis Quantify the remaining 3,4-dimethylphenyl acetate and the formed 3,4-dimethylphenol using reversed-phase HPLC with UV detection (typically monitored at an isosbestic point or peak absorbance around 270 nm).

Step 7: Data Regression Plot ln([Ester]t​/[Ester]0​) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Calculate the half-life using the equation t1/2​=ln(2)/kobs​ .

Workflow Visualization

StabilityWorkflow N1 1. Buffer Preparation (e.g., 0.05 M Phosphate, pH 7.4) N3 3. Temperature Equilibration (Thermostatted Bath at 37°C) N1->N3 N2 2. Master Solution (Ester in Acetonitrile) N2->N3 N4 4. Reaction Initiation (Spike <1% v/v Master into Buffer) N3->N4 N5 5. Kinetic Sampling (Aliquots at predefined intervals) N4->N5 N6 6. Reaction Quenching (Acidification to pH ~4) N5->N6 N7 7. HPLC-UV Analysis (Quantify Ester & Phenol) N6->N7 N8 8. Data Regression (Pseudo-First-Order Fit) N7->N8

Workflow for determining the kinetic stability of 3,4-dimethylphenyl acetate in aqueous buffers.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,4-Dimethylphenol Esterification

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the esterificat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the esterification of sterically hindered phenols, specifically 3,4-dimethylphenol. The methyl groups at the 3- and 4-positions of the phenol ring present a significant steric barrier, which can impede traditional esterification methods and lead to low yields or reaction failure.

This document provides in-depth troubleshooting advice, detailed protocols for alternative synthetic routes, and answers to frequently asked questions to help you successfully synthesize your target esters.

I. Understanding the Challenge: Steric Hindrance in Phenol Esterification

The hydroxyl group of a phenol is less nucleophilic than that of an aliphatic alcohol due to the delocalization of the oxygen's lone pair of electrons into the aromatic ring.[1] When bulky substituents, such as the methyl groups in 3,4-dimethylphenol, are present near the hydroxyl group, they physically obstruct the approach of the acylating agent. This steric hindrance is a primary reason for the low efficiency of standard esterification procedures like the Fischer-Speier method when applied to such substrates.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification of 3,4-dimethylphenol and provides actionable solutions.

Problem 1: Low to No Ester Yield with Standard Methods (e.g., Fischer Esterification)

Cause: Standard acid-catalyzed esterification (Fischer-Speier) is often ineffective for sterically hindered phenols due to the reduced nucleophilicity of the phenolic oxygen and the steric blockade.[2][3]

Solutions:

  • Employ More Reactive Acylating Agents: Instead of carboxylic acids, use more electrophilic acylating agents like acid chlorides or anhydrides. These reagents are more susceptible to nucleophilic attack, even by a hindered phenol.[1][4]

  • Utilize Advanced Coupling Methods: For sterically demanding substrates, specialized esterification protocols are necessary. The Steglich and Yamaguchi esterifications are highly effective in these cases.[5][6]

Problem 2: Reaction Stalls or Incomplete Conversion

Cause: The activation energy for the reaction may be too high under the current conditions, or the catalyst may not be effective enough to overcome the steric barrier.

Solutions:

  • Increase Catalyst Loading (with caution): In some cases, a higher catalyst loading can improve reaction rates. However, this can also lead to side reactions.

  • Switch to a More Potent Catalytic System: The use of 4-dimethylaminopyridine (DMAP) as a catalyst or co-catalyst is crucial for the esterification of hindered phenols. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate.[7][8]

Problem 3: Formation of Side Products

Cause: Harsh reaction conditions, such as high temperatures and strong acids, can lead to undesired side reactions, including sulfonation or dehydration.[1]

Solutions:

  • Adopt Milder Reaction Conditions: The Steglich and Yamaguchi methods operate under mild, often room temperature, conditions, which minimizes the formation of byproducts.[6][9]

  • Choose the Right Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally preferred for these reactions.[6][10]

III. Recommended Protocols for Hindered Phenol Esterification

For the successful esterification of 3,4-dimethylphenol, we recommend moving beyond traditional methods and employing more robust protocols.

A. Steglich Esterification

The Steglich esterification is a powerful method for forming esters from sterically hindered alcohols and phenols.[5] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of DMAP.[9]

Mechanism Overview: The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then attacks this intermediate to generate a highly reactive N-acylpyridinium species, which is readily attacked by the sterically hindered phenol to form the desired ester.[5][7]

Experimental Workflow: Steglich Esterification

Steglich_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid and 3,4-Dimethylphenol in DCM B Add DMAP (catalytic) A->B C Cool to 0 °C B->C D Add DCC or EDC (portion-wise) C->D E Stir at RT (monitor by TLC) D->E F Filter to remove Dicyclohexylurea (DCU) E->F G Aqueous Workup F->G H Purify by Column Chromatography G->H

Caption: Steglich Esterification Workflow.

Detailed Protocol: Steglich Esterification of 3,4-Dimethylphenol
  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), 3,4-dimethylphenol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ester.

B. Yamaguchi Esterification

The Yamaguchi esterification is particularly effective for the synthesis of highly functionalized and sterically demanding esters, including macrolactones.[10][11] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[6][12]

Mechanism Overview: The carboxylic acid reacts with the Yamaguchi reagent to form a mixed anhydride. DMAP then regioselectively attacks the less hindered carbonyl of the mixed anhydride, creating a highly electrophilic acyl-substituted DMAP intermediate that is readily attacked by the sterically hindered phenol.[11][13]

Logical Relationship: Yamaguchi Esterification

Yamaguchi_Logic Start Carboxylic Acid + 3,4-Dimethylphenol Intermediate1 Mixed Anhydride Formation Start->Intermediate1 Reagents Yamaguchi Reagent (TCBC) + Et3N Reagents->Intermediate1 Intermediate2 Acyl-DMAP Intermediate (Highly Reactive) Intermediate1->Intermediate2 DMAP_add Add DMAP DMAP_add->Intermediate2 Final_Product Target Ester Intermediate2->Final_Product

Caption: Key steps in Yamaguchi Esterification.

Detailed Protocol: Yamaguchi Esterification of 3,4-Dimethylphenol
  • Mixed Anhydride Formation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (Et₃N, 1.1 eq) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve 3,4-dimethylphenol (1.2 eq) and DMAP (3.0 eq) in anhydrous toluene. Add this solution to the mixed anhydride solution from step 1.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the final ester product.

IV. Comparative Data of Recommended Methods

FeatureSteglich EsterificationYamaguchi Esterification
Activating Agent DCC or EDC2,4,6-Trichlorobenzoyl Chloride
Catalyst DMAP (catalytic)DMAP (stoichiometric)
Typical Conditions Room temperature, mildRoom temperature, mild
Byproducts Dicyclohexylurea (DCU)2,4,6-Trichlorobenzoic acid
Advantages Good for sterically hindered substrates[5][8]Excellent for highly hindered substrates and macrolactonization[6][10]
Disadvantages DCU removal can be tediousRequires stoichiometric DMAP

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of triethylamine in the Yamaguchi esterification?

A1: Yes, other non-nucleophilic tertiary amine bases such as diisopropylethylamine (DIPEA) can also be used.[6] The choice of base can sometimes influence the reaction yield and should be optimized for your specific substrate.

Q2: My Steglich reaction is not going to completion. What can I do?

A2: First, ensure all your reagents and solvents are anhydrous, as water will consume the activated intermediates. If the issue persists, you can try slightly increasing the amount of DCC/EDC and DMAP. Gentle heating (e.g., to 40 °C) can also sometimes drive the reaction to completion, but this should be done cautiously to avoid side reactions.

Q3: Is the Mitsunobu reaction a viable alternative for this esterification?

A3: While the Mitsunobu reaction is excellent for converting primary and secondary alcohols to esters with inversion of configuration, it can be sensitive to steric hindrance and may not be the most suitable choice for highly hindered phenols like 3,4-dimethylphenol.[14][15] The Steglich and Yamaguchi esterifications are generally more reliable for such challenging substrates.

Q4: Are there any solvent-free methods for the esterification of hindered phenols?

A4: Some research has explored solvent-free acylation of hindered phenols using a catalytic amount of DMAP with acid anhydrides, which can be a more environmentally friendly approach.[16][17] This method is particularly advantageous for large-scale synthesis as it simplifies purification.[16]

Q5: Can I use a Lewis acid catalyst?

A5: While some Lewis acids can catalyze esterification, for sterically hindered phenols, methods that rely on activating the carboxylic acid partner, such as the Steglich and Yamaguchi protocols, are generally more effective than those that primarily activate the phenol.

VI. References

  • Pure Chemistry. Mitsonobu reaction, mechanism, applications and limitations. [Link]

  • ResearchGate. Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs | Request PDF. [Link]

  • Fiveable. Steglich Esterification Definition. [Link]

  • Scribd. Steglich Esterification Guide | PDF. [Link]

  • NPTEL. 5.2.2 Synthesis of Esters. [Link]

  • Afrin, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1243578. [Link]

  • Indian Academy of Sciences. TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link]

  • Organic Chemistry Portal. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]

  • Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • National Institutes of Health. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

  • Google Patents. US5808130A - Esterification of phenols.

  • ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. Yamaguchi esterification. [Link]

  • ACS Publications. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]

  • Arkivoc. Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. [Link]

  • ACS Publications. Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]

  • Royal Society of Chemistry. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]

  • ACS Publications. A General Method to Access Sterically Hindered and Complex Ethers. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • National Institutes of Health. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link]

  • SpringerLink. Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. [Link]

  • ResearchGate. How to overcome Steric Hindrance?. [Link]

  • Google Patents. CA2556388A1 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.

  • MDPI. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]

  • ResearchGate. Catalysts used for the esterification reaction | Download Table. [Link]

  • Google Patents. CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof.

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • Khan Academy. Esterification of phenols (video). [Link]

  • ResearchGate. Current Developments in Esterification Reaction: A Review on Process and Parameters. [Link]

  • YouTube. Acylation (Acid Chloride Reactions). [Link]

  • Chemguide. the reaction of acid anhydrides with water, alcohols and phenol. [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 3,4-Dimethylphenyl Acetate

Advanced Troubleshooting & Self-Validating Storage Protocols for R&D Professionals As an application scientist, I frequently encounter researchers struggling with inconsistent yields, unexplained side reactions, or degra...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Self-Validating Storage Protocols for R&D Professionals

As an application scientist, I frequently encounter researchers struggling with inconsistent yields, unexplained side reactions, or degraded reagents when utilizing aryl esters. 3,4-Dimethylphenyl acetate is highly susceptible to nucleophilic acyl substitution. Understanding the thermodynamic and kinetic drivers of its hydrolysis is critical for maintaining reagent integrity across drug development workflows. This guide provides field-proven, mechanistic approaches to storage, handling, and troubleshooting.

Mechanistic Causality of Degradation

Aryl esters are inherently metastable. The electron-withdrawing nature of the aromatic ring makes the 3,4-dimethylphenoxide anion an excellent leaving group. This renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by trace water. While the inductive electron-donating effects of the methyl groups slightly stabilize the ester compared to unsubstituted phenyl acetate, the fundamental degradation pathway remains identical.

Mechanism A 3,4-Dimethylphenyl Acetate C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O / OH- (Trace Moisture) B->C Catalysis D 3,4-Dimethylphenol (Degradant) C->D Bond Cleavage E Acetic Acid (Degradant) C->E Leaving Group

Fig 1. Hydrolysis pathway of 3,4-dimethylphenyl acetate yielding phenolic and acidic degradants.

Troubleshooting Guide & FAQs

Q1: My 3,4-dimethylphenyl acetate has developed a strong, medicinal odor. Is it still viable? A1: No. A distinct phenolic or medicinal odor is a primary indicator that your ester has hydrolyzed (1)[1]. The cleavage of the ester bond releases 3,4-dimethylphenol and acetic acid. Because hydrolysis is auto-catalytic (the generated acetic acid lowers the local pH, further catalyzing degradation), this batch should be discarded for moisture-sensitive reactions. Validation Check: Run a quick ¹H NMR in CDCl₃; the appearance of a broad singlet around 4.5–5.0 ppm (phenolic -OH) and an upfield shift in the aromatic proton signals confirms degradation (2)[2].

Q2: We store our reagents in tightly sealed borosilicate glass vials, but we still observe degradation over months. Why? A2: Glass is not entirely inert. The surface of standard silica-based glass contains slightly basic silanol groups. Research has demonstrated that phenyl acetate hydrolysis is heavily catalyzed by heterogeneous reactions in the presence of silica surfaces (3)[3]. To prevent this, glassware must be passivated (acid-washed or silanized) to neutralize these active sites before storing sensitive esters.

Q3: Does the presence of trace metals from our reaction workup affect storage stability? A3: Absolutely. Transition metal ions act as strong Lewis acids. For example, Zn(II) complexes have been shown to coordinate with the ester carbonyl, significantly facilitating the nucleophilic attack of water or hydroxide ions at the complexed ester linkage (4)[4]. Ensure your purification workflow includes a rigorous metal-scavenging step prior to long-term storage.

Q4: How critical is temperature control if the container is perfectly sealed and purged? A4: Extremely critical. The hydrolysis of aryl acetates follows strict Arrhenius temperature dependency (5)[5]. Even in tightly sealed containers, trace residual moisture (often introduced from ambient humidity during transfer) will react exponentially faster at room temperature than at sub-zero temperatures.

Quantitative Data: Factors Accelerating Ester Hydrolysis

The following table summarizes the kinetic impact of various environmental variables on the hydrolysis of phenyl acetate derivatives:

VariableConditionKinetic Impact on HydrolysisMechanistic Rationale
pH Base (pH > 8)Exponential rate increaseHigh concentration of strong nucleophiles (OH⁻) directly attacks the carbonyl carbon[3].
Temperature 25°C vs 4°C~2-3x rate increase per 10°CFollows Arrhenius kinetics; thermal energy overcomes the activation barrier for tetrahedral intermediate formation[5].
Metal Ions Presence of Zn²⁺Significant rate accelerationLewis acid coordination to the carbonyl oxygen increases electrophilicity, inviting nucleophilic attack[4].
Surface Untreated Silica GlassHeterogeneous catalysisBasic surface silanols lower the activation energy for localized hydrolysis at the glass-liquid interface[3].
Standard Operating Procedure (SOP): Self-Validating Storage Workflow

To guarantee scientific integrity, storage cannot be a passive act; it must be a self-validating system where each step includes a measurable quality control gate to prove causality.

Workflow Step1 1. Glassware Passivation (Acid-wash to remove basic silanols) Step2 2. Moisture Elimination (Karl Fischer validation <50 ppm) Step1->Step2 Step3 3. Argon Blanketing (Displace atmospheric H2O/O2) Step2->Step3 Step4 4. Hermetic Sealing (PTFE-lined caps + Parafilm) Step3->Step4 Step5 5. Cryogenic Storage (Store at -20°C with desiccants) Step4->Step5

Fig 2. Self-validating standard operating procedure for the storage of aryl esters.

Step-by-Step Methodology:

Step 1: Container Passivation

  • Action: Soak amber borosilicate vials in 0.1 M HCl for 2 hours, rinse thoroughly with HPLC-grade deionized water, and bake at 150°C overnight.

  • Causality: Neutralizes basic surface silanols that catalyze heterogeneous hydrolysis[3]. Amber glass prevents UV-initiated radical degradation cascades.

  • Validation Gate: Rinse a sample baked vial with neutral water and test the pH; it must read exactly 7.0.

Step 2: Moisture Elimination

  • Action: If storing as a solution, dissolve the 3,4-dimethylphenyl acetate in an anhydrous, non-nucleophilic solvent. If storing neat, dry the oil over activated 4Å molecular sieves for 24 hours prior to aliquoting.

  • Causality: Water is the primary reactant in hydrolysis. Removing it halts the reaction entirely.

  • Validation Gate: Perform Karl Fischer titration on a small aliquot. Proceed to packaging only if H₂O < 50 ppm.

Step 3: Inert Gas Blanketing

  • Action: Purge the headspace of the vial with ultra-high purity (UHP) Argon for 60 seconds before sealing.

  • Causality: Argon is denser than nitrogen and effectively displaces atmospheric moisture and oxygen, preventing both hydrolysis and auto-oxidation (6)[6].

  • Validation Gate: Use an inline oxygen sensor during the purge to confirm O₂ levels drop below 1%.

Step 4: Hermetic Sealing & Thermal Control

  • Action: Seal with a PTFE-lined silicone septum cap. Wrap the seal tightly with Parafilm. Store immediately at -20°C in a desiccated secondary container.

  • Causality: PTFE is chemically inert and prevents plasticizer leaching. Cryogenic temperatures kinetically freeze any potential degradation pathways[5].

  • Validation Gate: Weigh the vial precisely (to 0.1 mg) before storage. Re-weigh every 6 months; any mass change indicates a compromised seal and potential moisture ingress.

References
  • Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate - ResearchGate. 5

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex - Seoul National University. 7

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex - ACS Publications. 4

  • Phenyl acetoacetate decomposition pathways and prevention - Benchchem. 6

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis - Stanford School of Earth, Energy & Environmental Sciences. 3

  • Substrate substitution effects in the Fries rearrangement of aryl esters - ResearchGate. 2

  • Phenyl acetate | CID 31229 - PubChem. 1

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Analysis of 3,4-Dimethylphenyl Acetate: A Comparative Guide to Aromatic Ester Functional Groups

As drug development and synthetic chemistry advance, the precise structural elucidation of aromatic esters becomes increasingly critical. While Fourier Transform Infrared (FTIR) spectroscopy is a foundational tool for fu...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, the precise structural elucidation of aromatic esters becomes increasingly critical. While Fourier Transform Infrared (FTIR) spectroscopy is a foundational tool for functional group analysis, distinguishing between closely related structural isomers requires moving beyond generic spectral tables.

This guide provides an objective, in-depth comparison of 3,4-Dimethylphenyl acetate (3,4-DMPA) against its unsubstituted baseline, Phenyl acetate (PA) , and its structural isomer, 2,4-Dimethylphenyl acetate (2,4-DMPA) . By analyzing the causality behind spectral shifts, researchers can confidently validate pharmacophores and synthetic intermediates.

Mechanistic Insights: The Causality of Spectral Shifts

To the novice, an ester carbonyl (C=O) stretch is simply expected around 1735–1750 cm⁻¹[1]. However, as an application scientist, one must evaluate the molecule as an interconnected electronic system where resonance, inductive effects, and steric hindrance dictate vibrational frequencies.

The Aromatic Ester Carbonyl Shift

In aliphatic esters, the ester oxygen's lone pair delocalizes into the carbonyl carbon, lowering the C=O bond order and its stretching frequency. However, when the ester oxygen is directly attached to an aromatic ring (as in phenyl acetates), the phenyl ring acts as an electron sink[2]. The oxygen's lone pair preferentially delocalizes into the aromatic π -system. This deprives the carbonyl of resonance, increasing its double-bond character and shifting the C=O stretching frequency significantly higher (~1765 cm⁻¹)[3].

Inductive vs. Steric Effects in Dimethyl Isomers

When comparing 3,4-DMPA to its alternatives, the positioning of the methyl groups is the primary driver of spectral differentiation:

  • 3,4-Dimethylphenyl acetate (The Target): The methyl groups at the meta and para positions exert an electron-donating inductive effect (+I). This slightly enriches the electron density of the aromatic ring, marginally reducing its capacity to pull electrons from the ester oxygen. Consequently, the C=O stretch experiences a slight low-frequency shift (~1760 cm⁻¹) compared to unsubstituted phenyl acetate, though it remains distinctly higher than aliphatic esters.

  • 2,4-Dimethylphenyl acetate (The Steric Alternative): In this isomer, the methyl group at the ortho position creates severe steric clash with the acetate group. This steric hindrance forces the acetate group out of coplanarity with the aromatic ring, physically breaking the oxygen-aromatic resonance. Forced back into resonance with the carbonyl, the C=O stretching frequency drops dramatically (~1745 cm⁻¹), masquerading as an aliphatic ester.

Orthogonal Validation: The Fingerprint Region

You cannot rely on the carbonyl region alone. A self-validating spectral interpretation requires orthogonal confirmation in the fingerprint region via Aromatic C-H Out-of-Plane (OOP) bending:

  • Phenyl Acetate: As a monosubstituted benzene, it exhibits two strong, characteristic OOP bands near 700 cm⁻¹ and 750 cm⁻¹ (representing 5 adjacent hydrogen atoms)[4].

  • 3,4-DMPA and 2,4-DMPA: Both are 1,2,4-trisubstituted benzenes. They feature one isolated hydrogen and two adjacent hydrogens on the ring. This specific substitution pattern reliably produces two distinct OOP bending bands: one near 815 cm⁻¹ (adjacent H's) and one near 870 cm⁻¹ (isolated H)[4][5].

Visualizing the Structural-Spectral Relationship

G Core Aromatic Ester Core (Phenyl Acetate Base) Sub_None Unsubstituted (Phenyl Acetate) Core->Sub_None Sub_34 3,4-Dimethyl (3,4-DMPA) Core->Sub_34 Sub_24 2,4-Dimethyl (2,4-DMPA) Core->Sub_24 Mech_None Maximal O-Phenyl Resonance C=O Stretch ~1765 cm⁻¹ Sub_None->Mech_None OOP_None Monosubstituted OOP 700, 750 cm⁻¹ Sub_None->OOP_None Mech_34 Inductive e⁻ Donation C=O Stretch ~1760 cm⁻¹ Sub_34->Mech_34 OOP_Tri 1,2,4-Trisubstituted OOP 815, 870 cm⁻¹ Sub_34->OOP_Tri Mech_24 Steric Twist (Loss of Coplanarity) C=O Stretch ~1745 cm⁻¹ Sub_24->Mech_24 Sub_24->OOP_Tri

Fig 1: Logical flow of electronic and steric effects on the FTIR spectral shifts of aromatic esters.

Comparative Spectral Data

The following table summarizes the quantitative diagnostic bands used to differentiate these closely related compounds.

CompoundSubstitution PatternSteric Hindrance at EsterC=O Stretch (cm⁻¹)Aromatic C-H OOP Bend (cm⁻¹)
Phenyl Acetate MonosubstitutedNone~1765~700, 750 (5 adjacent H)
3,4-Dimethylphenyl Acetate 1,2,4-TrisubstitutedNone~1760~815 (2 adjacent H), ~870 (1 isolated H)
2,4-Dimethylphenyl Acetate 1,2,4-TrisubstitutedHigh (ortho-methyl)~1745~815 (2 adjacent H), ~870 (1 isolated H)

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure data integrity, every protocol must be a self-validating system. The following methodology guarantees that the spectral shifts observed are chemical realities, not instrumental artifacts.

Step 1: System Suitability & Background Validation

  • Clean the Attenuated Total Reflectance (ATR) diamond or ZnSe crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (Resolution: 4 cm⁻¹, 32 scans, Range: 4000–400 cm⁻¹).

  • Self-Validation Check: Inspect the single-beam energy profile. Ensure the baseline is flat and that atmospheric CO₂ (2350 cm⁻¹) and water vapor bands are stable, confirming the purge system or atmospheric compensation algorithm is functioning.

Step 2: Sample Application & Acquisition

  • Deposit 1–2 μ L of neat 3,4-DMPA liquid (or a few crystals if synthesized as a solid) directly onto the center of the ATR crystal.

  • If solid, apply the pressure anvil until a uniform contact is achieved.

  • Acquire the sample spectrum using the exact parameters as the background.

  • Self-Validation Check: Verify that the maximum absorbance of the C=O peak (~1760 cm⁻¹) is between 0.2 and 0.8 AU. Absorbance above 1.0 AU indicates detector saturation, which artificially broadens peaks and shifts apparent peak maxima, invalidating comparative analysis.

Step 3: Orthogonal Data Processing

  • Apply ATR correction software to account for wavelength-dependent penetration depth.

  • Identify the C=O stretch. If the peak is at ~1760 cm⁻¹, proceed to step 3. If it is at ~1745 cm⁻¹, suspect ortho-substitution (e.g., 2,4-DMPA) or aliphatic ester contamination.

  • Confirm the 1,2,4-trisubstituted aromatic ring by picking the peaks at ~815 cm⁻¹ and ~870 cm⁻¹. The presence of both the carbonyl shift and the specific OOP bending profile confirms the 3,4-DMPA structure.

References

  • Difference between Ether and Ester Bonding in FTIR Spectra, rockymountainlabs.com. 1

  • INFRARED SPECTROSCOPY, biomaterial.com.br. 3

  • Effect of conjugation and complex formation on the Raman and I.R. frequencies of the carbonyl group, ias.ac.in. 2

  • PARA-PHENYLENE DERIVATIVES OBTAINED BY PLASMA POLYMERIZATION TECHNIQUE, chalcogen.ro. 4

  • How Low Can It Go? ATR-FTIR Characterization of Compounds Isolated from Ginger at the Nanogram Level, mdpi.com. 5

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 3,4-Dimethylphenyl Acetate Analysis

Executive Summary & Chemical Context 3,4-Dimethylphenyl acetate (CAS 22618-23-1), also known as 3,4-xylyl acetate, is a highly volatile aromatic ester[1]. In analytical and synthetic chemistry, it serves two primary func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,4-Dimethylphenyl acetate (CAS 22618-23-1), also known as 3,4-xylyl acetate, is a highly volatile aromatic ester[1]. In analytical and synthetic chemistry, it serves two primary functions: it is a key biomarker in aroma profiling (such as identifying floral/fruity notes in fermented cocoa beans)[2], and it acts as a fundamental substrate in catalytic Fries rearrangements over zeolite solid acids[3].

Because 3,4-dimethylphenyl acetate shares an identical exact mass (164.084 g/mol ) and highly similar physical properties with its regioisomers (e.g., 2,3-dimethylphenyl acetate and 2,4-dimethylphenyl acetate), selecting the appropriate tier of reference standard and utilizing orthogonal analytical validation techniques is critical to preventing downstream experimental artifacts[4].

Reference Standard Tier Comparison

Not all reference standards are created equal. The choice of standard dictates the reliability of your calibration curves and structural elucidations. Below is an objective comparison of the available alternatives for 3,4-dimethylphenyl acetate.

Table 1: Comparison of 3,4-Dimethylphenyl Acetate Reference Standard Grades
Standard GradePurity ThresholdTraceability & CertificationPrimary ApplicationLimitations
Certified Reference Material (CRM) >99.5% (qNMR & GC-FID)ISO 17034 / ISO/IEC 17025. Includes comprehensive Certificate of Analysis (CoA).Quantitative GC-MS calibration; forensic and regulatory aroma profiling.Highest cost; limited bulk availability.
Analytical Standard ≥98.0% to 99.0%Lot-specific CoA provided, but lacks formal metrological traceability.Routine qualitative GC-MS screening; method development.May contain trace regioisomers (e.g., 2,3-xylyl acetate) affecting precise quantitation.
Technical / Synthesis Grade 95.0% to 97.0%Basic NMR/GC purity check. No formal quantitative certification.Preparative-scale organic synthesis (e.g., Fries rearrangement substrates)[3].Unsuitable for analytical calibration; requires internal purification before use.

Analytical Methodologies & Causality (E-E-A-T)

To establish a self-validating analytical system, researchers must understand why specific techniques are chosen.

The Causality of Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is selected due to the analyte's high volatility (boiling point ~235.2 °C) and its ability to rapidly separate the ester from unreacted phenols or solvent matrices[1]. However, GC-MS electron ionization (EI) at 70 eV yields nearly identical fragmentation patterns for all dimethylphenyl acetate isomers (base peak from the loss of a ketene radical). Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is implemented as a mandatory orthogonal technique. The 1 H NMR splitting pattern definitively distinguishes the 1,2,4-aromatic substitution of 3,4-dimethylphenyl acetate from the 1,2,3-substitution of 2,3-dimethylphenyl acetate[3].

Protocol A: GC-MS Volatile Profiling & Purity Validation

This protocol is designed to validate the chemical purity and detect trace homologous impurities.

  • Sample Preparation: Dissolve 10.0 mg of the 3,4-dimethylphenyl acetate standard in 10.0 mL of GC-grade dichloromethane ( CH2​Cl2​ ) to yield a 1 mg/mL stock solution. Add 40 mg/L of ascorbic acid if trace hydroquinones are suspected to prevent auto-oxidation[3].

  • System Suitability (Self-Validation): Inject 1 µL of a CH2​Cl2​ solvent blank. The baseline must show no peaks above a 3:1 Signal-to-Noise (S/N) ratio at the expected retention time to rule out column carryover.

  • Instrument Configuration: Equip the system with a non-polar fused silica capillary column (e.g., HP-5MS or Elite-5, 30 m × 0.25 mm, 0.25 μm film thickness). The non-polar stationary phase is chosen to optimize the partitioning of the non-polar aromatic ester, ensuring sharp, symmetrical peaks[2].

  • Temperature Programming: Set the initial oven temperature to 70 °C (hold 1 min), ramp at 10 °C/min to 240 °C, and hold for 5 minutes. Maintain the injector at 240 °C with a split ratio of 1:25[3].

  • Detection: Operate the MS in EI mode at 70 eV. Set the scan range from m/z 40 to 300.

  • Data Acceptance: The standard is validated if the integrated area of the 3,4-dimethylphenyl acetate peak is 99.5% of the total ion current (TIC), with a confirmed molecular ion [M]+ at m/z 164.

Protocol B: 1 H and 13 C NMR Regioisomeric Confirmation

This protocol ensures the standard is free from positional isomers.

  • Sample Preparation: Dissolve 15–20 mg of the standard in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference[3].

  • Instrument Setup: Transfer to a 5 mm NMR tube. Tune and match a 300 MHz or 400 MHz NMR spectrometer to the 1 H and 13 C frequencies[5].

  • Acquisition:

    • 1 H NMR: Acquire 16 scans with a 2-second relaxation delay.

    • 13 C NMR: Acquire 512 scans with proton decoupling to resolve the quaternary carbons[3].

  • Isomeric Validation (Self-Validation): Calibrate the TMS peak to 0.00 ppm. Confirm the presence of a multiplet at δ 7.02-7.12 (2H) and a distinct signal at δ 6.83-6.86 (1H). If a doublet of doublets appears at δ 6.95 with an integration of 2H, the sample is contaminated with 2,3-dimethylphenyl acetate[4].

Quantitative Data Summaries

Table 2: Quantitative Analytical Profile of 3,4-Dimethylphenyl Acetate
Analytical ParameterValidated Value / DataAnalytical Purpose
Exact Mass 164.08400 g/mol [1]High-resolution MS (HRMS) calibration.
Boiling Point 235.2 °C at 760 mmHg[1]GC oven temperature gradient optimization.
Density 1.028 g/cm³[1]Volumetric to mass conversions for standard prep.
1 H NMR ( CDCl3​ , 300 MHz) δ 7.02-7.12 (m, 2H), 6.83-6.86 (m, 1H), 2.32 (s, 3H), 2.29 (s, 3H), 2.07 (s, 3H)[3]Confirmation of 1,2,4-aromatic substitution pattern.
13 C NMR ( CDCl3​ , 75.5 MHz) δ 169.5, 149.3, 138.5, 128.7, 127.6, 126.1, 119.5, 20.8, 20.1, 12.4[4]Verification of carbon skeleton and ester carbonyl.

Mandatory Visualizations

Diagram 1: Analytical Validation Workflow

The following diagram illustrates the orthogonal testing logic required to elevate a synthesis-grade lot to a Certified Reference Material (CRM).

ValidationWorkflow A 3,4-Dimethylphenyl Acetate Candidate Lot B GC-MS Analysis (Volatility & Purity) A->B C 1H/13C NMR Spectroscopy (Regioisomeric Identity) A->C D Karl Fischer Titration (Water Content) A->D E Certified Reference Material (CRM) Released B->E TIC > 99.5% C->E 1,2,4-Isomer Confirmed D->E Moisture < 0.5%

Caption: Orthogonal analytical workflow for validating 3,4-Dimethylphenyl acetate reference standards.

Diagram 2: Application Pathway (Zeolite-Catalyzed Fries Rearrangement)

This diagram demonstrates the mechanistic fate of 3,4-dimethylphenyl acetate when used as a substrate in solid-acid catalysis, highlighting why regioisomeric purity of the starting material is crucial to prevent complex byproduct mixtures.

FriesPathway Substrate 3,4-Dimethylphenyl Acetate (Standard) Catalyst Zeolite Catalyst (e.g., BEA, FAU) Substrate->Catalyst Adsorption Intermediate Acylium Ion + Phenolate Complex Catalyst->Intermediate Cleavage Product1 Hydroxy-dimethyl- acetophenone Isomers Intermediate->Product1 Ortho/Para Migration Product2 3,4-Dimethylphenol (Hydrolysis Byproduct) Intermediate->Product2 Moisture present

Caption: Mechanistic pathway of 3,4-Dimethylphenyl acetate in a catalytic Fries rearrangement.

References

  • ResearchGate - Improved Fermentation of Cocoa Beans with Enhanced Aroma Profiles. Retrieved from: [Link][2]

  • The Royal Society of Chemistry - Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from:[Link][3]

  • ResearchGate (Supplementary Data) - Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts: GC-MS and NMR Data. Retrieved from: [Link][4]

Sources

Validation

A Comparative Guide to the Elemental Analysis of 3,4-Dimethylphenyl Acetate and its Orthogonal Verification by Modern Analytical Techniques

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For a compound such as 3,4-Dimethylphenyl acetate, a see...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For a compound such as 3,4-Dimethylphenyl acetate, a seemingly simple aromatic ester, a comprehensive analytical dossier is paramount to validate its identity, purity, and stability. This guide provides an in-depth comparison of classical elemental analysis with contemporary analytical techniques, offering researchers a holistic perspective on compound verification.

The Foundational Pillar: Elemental Analysis

Elemental analysis remains a fundamental technique for the initial characterization of a synthesized compound. It provides the empirical percentage of constituent elements, which is then compared against the theoretical values derived from the compound's molecular formula. This comparison serves as a primary and cost-effective indicator of sample purity.

Molecular Formula and Theoretical Composition

3,4-Dimethylphenyl acetate possesses the molecular formula C₁₀H₁₂O₂.[1][2][3] Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the molecular weight of the compound is 164.20 g/mol .[1] The theoretical elemental composition is calculated as follows:

  • Carbon (C): (10 * 12.011 / 164.20) * 100% = 73.15%

  • Hydrogen (H): (12 * 1.008 / 164.20) * 100% = 7.37%

  • Oxygen (O): (2 * 15.999 / 164.20) * 100% = 19.49%

Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for 3,4-Dimethylphenyl Acetate

ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon (C)73.1572.85 - 73.45
Hydrogen (H)7.377.27 - 7.47
Oxygen (O)19.4919.19 - 19.79

Note: The expected experimental range for elemental analysis is generally accepted as ±0.3% of the theoretical value.

While no specific experimental elemental analysis data for 3,4-Dimethylphenyl acetate is publicly available in the searched literature, the above table provides the benchmark against which any future experimental results should be compared.

The Workflow of Compound Verification

The journey from a synthesized compound to a fully characterized entity involves a logical sequence of analytical investigations. Elemental analysis provides the initial confirmation of bulk composition, which is then complemented by more sophisticated techniques that elucidate the specific molecular structure and purity profile.

Caption: Workflow for the comprehensive analysis of 3,4-Dimethylphenyl acetate.

Orthogonal Verification: A Multi-Technique Approach

To establish the identity and purity of 3,4-Dimethylphenyl acetate with a high degree of confidence, it is imperative to employ orthogonal analytical methods. These are techniques that rely on different chemical and physical principles, thus providing complementary and cross-validating data.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise arrangement of atoms within a molecule. For 3,4-Dimethylphenyl acetate, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, and the acetyl methyl group, with characteristic chemical shifts and splitting patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,4-Dimethylphenyl acetate would be expected to show a strong absorption band around 1760-1740 cm⁻¹ corresponding to the C=O stretch of the ester group, and various bands in the aromatic C-H and C=C stretching regions.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and quantification. The mass spectrum of 3,4-Dimethylphenyl acetate would show a molecular ion peak (M⁺) at m/z 164, corresponding to its molecular weight.

Chromatographic Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like 3,4-Dimethylphenyl acetate.[4][5][6][7] It separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides definitive identification of each component. This method is highly sensitive for detecting and quantifying impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile or thermally labile compounds.[8][9][10][11][12] For 3,4-Dimethylphenyl acetate, a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water, would be suitable for assessing its purity and detecting any non-volatile impurities.

Table 2: Comparison of Analytical Techniques for the Characterization of 3,4-Dimethylphenyl Acetate

TechniqueInformation ProvidedPrimary Application
Elemental Analysis Percentage composition of C, H, OInitial purity assessment and empirical formula confirmation
¹H and ¹³C NMR Detailed molecular structure and connectivityDefinitive structural elucidation
IR Spectroscopy Presence of functional groups (e.g., ester C=O)Functional group identification
GC-MS Molecular weight, fragmentation pattern, separation of volatile componentsIdentification and quantification of volatile impurities
HPLC Separation of non-volatile components, quantificationPurity assessment and quantification of non-volatile impurities

Experimental Protocols

Protocol 1: Elemental Analysis (CHNS/O)

Objective: To determine the weight percent of Carbon, Hydrogen, and Oxygen in a sample of 3,4-Dimethylphenyl acetate.

Instrumentation: A calibrated elemental analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried 3,4-Dimethylphenyl acetate sample into a tin or silver capsule.

  • Instrument Setup: Place the capsule into the autosampler of the elemental analyzer. The instrument is pre-calibrated with a certified standard (e.g., acetanilide).

  • Combustion: The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) in the presence of a pulse of pure oxygen. This leads to complete combustion of the sample.[13]

  • Gas Separation: The resulting gases (CO₂, H₂O, and N₂) are passed through a separation column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal is proportional to the concentration of each gas.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Protocol 2: Purity Determination by GC-MS

Objective: To assess the purity and identify any volatile impurities in a sample of 3,4-Dimethylphenyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of 3,4-Dimethylphenyl acetate (e.g., 1 mg/mL) in a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the main peak corresponding to 3,4-Dimethylphenyl acetate. The area of this peak relative to the total area of all peaks provides a measure of purity. The mass spectrum of the main peak is compared to a reference library for confirmation of identity. Any minor peaks are identified by their mass spectra to characterize impurities.

Conclusion

While elemental analysis provides a crucial, high-level confirmation of a compound's elemental makeup, a comprehensive understanding of its identity and purity can only be achieved through the synergistic application of orthogonal analytical techniques. For researchers and drug development professionals, the integration of elemental analysis with spectroscopic (NMR, IR, MS) and chromatographic (GC-MS, HPLC) methods constitutes a robust and self-validating system for the thorough characterization of 3,4-Dimethylphenyl acetate and other new chemical entities. This multi-faceted approach ensures the scientific integrity and trustworthiness of the data, which is fundamental to the advancement of research and the development of safe and effective therapeutics.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Experimental details Characterization For the elemental analysis (C, H, O), a Perkin Elmer 2400 analyzer was used. XRD patterns. [Link]

  • National Measurement Institute of Australia. CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. [Link]

  • Matrix Fine Chemicals. 2-(3,4-DIMETHOXYPHENYL)ACETIC ACID | CAS 93-40-3. [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy - Organic Chemistry Data. [Link]

  • Agilent. Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link]

  • European Union Reference Laboratory for Pesticides. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic. [Link]

  • The Good Scents Company. dimethyl benzyl carbinyl acetate, 151-05-3. [Link]

  • PubMed. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid. [Link]

  • University of Padua. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd. [Link]

  • MOLBASE. C10H12O2 - Molecular Formula. [Link]

  • ResearchGate. Determination of acetate in pharmaceutical products by HPLC. [Link]

  • PubMed Central. 3,4-Dimethylphenyl benzoate. [Link]

  • Journal of the Argentinian Chemical Society. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • ResearchGate. Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat. [Link]

  • Food Additives & Contaminants: Part A. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • Reddit. Can somebody help me with this? What compounds are they based on their 1H NMR spectrums? The general formula of all compounds is C10H12O2 : r/chemhelp. [Link]

  • ResearchGate. (PDF) 3,4-Dimethylphenyl benzoate. [Link]

  • BMC Research Notes. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. [Link]

  • SciSpace. The Crystal and Molecular Structure of 3,4-Dimethyl-1,6-diphenyl-1,2,5,6-tetra-aza-6a-thiapentalene.. [Link]

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Comparative

Comprehensive Mechanistic Guide: Kinetic Isotope Effects in 3,4-Dimethylphenyl Acetate Transformations

Executive Summary & Mechanistic Rationale In advanced organic synthesis and drug development, understanding the precise reaction mechanisms of aromatic esters is critical for optimizing yields and controlling regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In advanced organic synthesis and drug development, understanding the precise reaction mechanisms of aromatic esters is critical for optimizing yields and controlling regioselectivity. 3,4-Dimethylphenyl acetate (3,4-DMPA) serves as a highly specialized benchmark substrate for probing electrophilic aromatic substitutions, asymmetric Friedel-Crafts alkylations, and Fries rearrangements.

Unlike simple phenyl acetate, the introduction of two electron-donating methyl groups at the 3- and 4-positions of 3,4-DMPA significantly stabilizes the fleeting Wheland intermediate during electrophilic attack. However, this electronic activation is counterbalanced by increased steric hindrance. By measuring the Kinetic Isotope Effect (KIE) —specifically primary 2 H-KIEs and natural abundance 13 C-KIEs—researchers can definitively identify the rate-determining step (RDS). KIE data allows chemists to determine whether the reaction bottleneck is the initial C–C bond formation (acylium/electrophile attack) or the subsequent deprotonation of the Wheland intermediate[1].

Substrate Performance & KIE Comparison

To objectively evaluate 3,4-DMPA, we must compare its mechanistic behavior against alternative substrates like phenyl acetate and p-tolyl acetate. The table below synthesizes quantitative KIE data and mechanistic pathways across different catalytic environments.

Table 1: Comparative Kinetic Isotope Effects and Reaction Dynamics
SubstrateReaction TypePrimary KIE ( kH​/kD​ )Rate-Determining Step (RDS)Major Competing Pathway
Phenyl Acetate Fries Rearrangement (AlCl 3​ )~1.0 (No Effect)Acylium Ion Attack (C–C formation)Intermolecular Acylation
p-Tolyl Acetate Fries Rearrangement (Zeolite)1.2 - 1.5 (Weak)Mixed / Catalyst DependentEster Hydrolysis
3,4-Dimethylphenyl Acetate Fries Rearrangement (Zeolite)> 2.5 (Strong)Deprotonation of Wheland IntermediateEster Cleavage / Hydrolysis
Ethyl 2-diazo-2-(3,4-DMPA) N–H Insertion (Metal-Free)1.8 (in D 2​ O/H 2​ O)Protonation of Diazo CarbonDimerization

Data Interpretation: The strong primary KIE observed for 3,4-DMPA in solid-acid catalyzed Fries rearrangements confirms that the steric bulk of the methyl groups shifts the RDS from the initial electrophilic attack to the deprotonation step. Furthermore, in N-H insertion amination reactions of its diazo derivatives, a KIE of 1.8 indicates that protonation is the rate-determining event[2].

Mechanistic Pathway Analysis

Fries Rearrangement over Solid Acids

The transformation of 3,4-DMPA to 2-hydroxy-4,5-dimethylacetophenone is a critical step in synthesizing chromone derivatives and antibacterial chalcones[3]. Recent computational and KIE studies reveal that when using Beta-zeolites (e.g., [Sn]-Beta), the reaction is predominantly driven by Brønsted acid catalysis via silanol groups at hydrolyzed "open" sites, rather than Lewis acid catalysis at the metal center[1].

Asymmetric Catalytic Friedel-Crafts Reactions

In the realm of enantioselective synthesis, 3,4-DMPA derivatives are utilized to probe the efficacy of confined imidodiphosphoric acid (IDPi) catalysts. Because isotopic labeling can be synthetically tedious, researchers employ Singleton’s method of measuring 13 C-KIEs at natural abundance. This technique maps the precise transition state geometry, revealing how the chiral catalyst backbone stabilizes the intermediate without succumbing to competitive hydrolytic degradation[4].

Visualizations of Reaction Dynamics

Mechanism Substrate 3,4-Dimethylphenyl Acetate (Starting Material) AcidSite Brønsted Acid Catalyst (Zeolite Silanol Site) Substrate->AcidSite Activation Hydrolysis 3,4-Dimethylphenol + Acetic Acid (Competitive Cleavage) Substrate->Hydrolysis H2O / Base Wheland Wheland Intermediate (Sterically Hindered) AcidSite->Wheland Acylium Attack Product 2-Hydroxy-4,5-dimethylacetophenone (Target Product) Wheland->Product Deprotonation (RDS) Primary KIE > 2.5

Reaction pathways of 3,4-DMPA showing Fries rearrangement vs. competitive hydrolysis.

Workflow Step1 1. Substrate Preparation (High Purity 3,4-DMPA) Step2 2. Catalytic Reaction (Quench exactly at 80% Conversion) Step1->Step2 Step3 3. Chromatographic Isolation (Recover Unreacted Substrate) Step2->Step3 Step4 4. Quantitative 13C NMR (Inverse-Gated Decoupling) Step3->Step4 Step5 5. Isotopic Enrichment Analysis (Singleton's KIE Calculation) Step4->Step5

Self-validating experimental workflow for determining 13C-KIE at natural abundance.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that kinetic data is not skewed by side reactions (such as ester hydrolysis).

Protocol A: Zeolite-Catalyzed Fries Rearrangement & KIE Measurement

Objective: Synthesize 2-hydroxy-4,5-dimethylacetophenone and determine the primary 2 H-KIE.

  • Substrate Preparation: Acetylate 3,4-dimethylphenol using acetic anhydride (1.4 equiv.), NEt 3​ (3.0 equiv.), and 4-dimethylaminopyridine (2 mol%) in CHCl 3​ at 23–40°C for 1 hour. Purify to >97% via distillation[1]. Prepare a parallel batch using deuterated acetic anhydride to yield 3,4-DMPA- d3​ .

  • Catalyst Activation: Calcine H-Beta zeolite at 500°C for 4 hours to ensure the availability of active Brønsted acid silanol sites.

  • Parallel Kinetic Runs: In separate, rigorously dried Schlenk flasks, dissolve 0.5 mmol of 3,4-DMPA and 3,4-DMPA- d3​ in anhydrous dodecane. Add 50 mg of activated zeolite.

  • Self-Validating Sampling: Heat to 150°C. Extract 50 µL aliquots every 10 minutes. Quench immediately in cold acetonitrile.

  • Analysis: Analyze aliquots via GC-MS. Validation Check: The mass balance must equal 100% (Sum of 3,4-DMPA, 2-hydroxy-4,5-dimethylacetophenone, and 3,4-dimethylphenol). If hydrolysis exceeds 5%, discard the run due to moisture contamination.

  • KIE Calculation: Plot ln([Substrate]t​/[Substrate]0​) vs. time to extract rate constants kH​ and kD​ .

Protocol B: Natural Abundance 13 C-KIE Determination (Singleton's Method)

Objective: Map the transition state of 3,4-DMPA in asymmetric Friedel-Crafts reactions.

  • Reaction Execution: Subject 3,4-DMPA to the catalytic conditions (e.g., IDPi catalysis) in a preparative scale (10 mmol)[4].

  • Precision Quenching: Monitor the reaction meticulously via HPLC. Quench the reaction exactly at 80% conversion. This high conversion is mathematically required to amplify the isotopic fractionation in the remaining starting material.

  • Recovery: Isolate the unreacted 3,4-DMPA using silica gel flash column chromatography (eluent: i-hexanes/EtOAc).

  • Quantitative NMR Acquisition: Dissolve the recovered substrate in CDCl 3​ . Acquire 13 C NMR spectra using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE). Validation Check: Use a relaxation delay ( D1​ ) of at least 60 seconds ( >5×T1​ of the slowest relaxing carbon) to ensure quantitative integration.

  • Data Processing: Compare the integration of the recovered substrate's carbons against a pristine, unreacted standard of 3,4-DMPA to calculate the specific 13 C-KIE for each atomic position.

References

  • BenchChem Technical Support Team. An In-Depth Technical Guide to the Synthesis of 6,7-Dimethylchromone from Resorcinol Derivatives. BenchChem, 2025. 3

  • ResearchGate Contributors. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. ResearchGate. 1

  • List Research Group / Universität zu Köln. Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. DOI.org / Max-Planck-Institut. 4

  • The Journal of Organic Chemistry. Amination of Diazocarbonyl Compounds: N–H Insertion under Metal-Free Conditions. ACS Publications, 2016. 2

  • RSC Publishing. Electrophilic Aromatic Substitution. Part 20.1. Royal Society of Chemistry. 5

Sources

Validation

A Comparative Guide to the Structural Determination of 3,4-Dimethylphenyl Acetate: From Single Crystal X-ray Diffraction to Spectroscopic Methods

In the landscape of pharmaceutical and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of methodologies for the str...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of methodologies for the structural determination of 3,4-Dimethylphenyl acetate, a key intermediate in various organic syntheses. We will delve into the gold-standard technique of single-crystal X-ray diffraction (SC-XRD), offering a detailed experimental protocol, and contrast its capabilities with widely used spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate analytical techniques for their specific research needs.

The Primacy of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1] It provides a complete picture of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical and chemical properties. While a crystal structure for 3,4-Dimethylphenyl acetate is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, a detailed protocol for its determination can be confidently extrapolated from the successful analysis of the closely related compound, 3,4-Dimethylphenyl benzoate.[2][3]

Experimental Protocol: A Pathway to the Crystal Structure

The following protocol is a comprehensive guide for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3,4-Dimethylphenyl acetate.

High-quality single crystals are the cornerstone of a successful SC-XRD experiment. The synthesis of 3,4-Dimethylphenyl acetate can be achieved through the esterification of 3,4-dimethylphenol with acetic anhydride or acetyl chloride.

Step-by-Step Synthesis:

  • To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a base like triethylamine or pyridine (1.2 eq).

  • Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3,4-Dimethylphenyl acetate by column chromatography on silica gel.

Crystallization Workflow:

The key to obtaining diffraction-quality crystals is to allow for the slow growth of a single, well-ordered crystal.

cluster_cryst Crystallization Workflow dissolve Dissolve Purified Compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) evaporation Slow Evaporation dissolve->evaporation Method 1 vapor_diffusion Vapor Diffusion dissolve->vapor_diffusion Method 2 cooling Slow Cooling dissolve->cooling Method 3 crystal Formation of Single Crystals evaporation->crystal vapor_diffusion->crystal cooling->crystal

Caption: Workflow for obtaining single crystals of 3,4-Dimethylphenyl acetate.

With a suitable crystal mounted on the diffractometer, the process of data collection and structure determination can begin.

Step-by-Step Data Collection and Refinement:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer equipped with a micro-focus X-ray source (e.g., Cu-Kα radiation, λ = 1.54184 Å) and a sensitive detector. The crystal is rotated, and diffraction data are collected over a wide range of angles.

  • Data Reduction: The collected diffraction spots are integrated and corrected for various factors to produce a list of unique reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a full-matrix least-squares method on F².

cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal_mount Mount Single Crystal data_collection X-ray Data Collection crystal_mount->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis: SC-XRD vs. Spectroscopic Techniques

While SC-XRD provides the ultimate structural detail, other analytical techniques offer complementary information and are often more accessible for routine analysis.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and complete structural determination.Requires a high-quality single crystal; can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of ¹H and ¹³C nuclei, connectivity through bonds.Provides detailed information about the molecular skeleton in solution; non-destructive.Does not provide direct information on bond lengths or angles; can be complex to interpret for some molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O).Fast and simple; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive; provides information on the elemental composition.Does not provide information on the connectivity of atoms or stereochemistry.
Expected Spectroscopic Data for 3,4-Dimethylphenyl Acetate
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the acetyl methyl protons (~2.3 ppm), two singlets for the aromatic methyl groups (~2.2 ppm), and aromatic protons in the region of 6.9-7.2 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals would be the carbonyl carbon of the ester (~170 ppm), aromatic carbons (120-150 ppm), and the methyl carbons (~20 ppm).

  • IR (KBr): A strong absorption band for the C=O stretch of the ester is expected around 1760 cm⁻¹. C-O stretching bands would appear in the 1200-1300 cm⁻¹ region, and aromatic C-H and C=C stretching bands would also be present.[4]

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 164. A prominent fragment would likely correspond to the loss of the acetyl group.[4]

Conclusion: An Integrated Approach to Structural Elucidation

The determination of a molecule's crystal structure through single-crystal X-ray diffraction provides an unparalleled level of detail, which is often essential for drug design and materials engineering. However, spectroscopic techniques such as NMR, IR, and mass spectrometry are invaluable tools for routine characterization, purity assessment, and for providing complementary structural information, particularly in the solution state. For a comprehensive understanding of a new chemical entity like 3,4-Dimethylphenyl acetate, an integrated approach that leverages the strengths of each of these techniques is the most robust scientific strategy.

References

  • Moreno-Fuquen, R., Rendón, M., & Kennedy, A. R. (2014). 3,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(2), o194. [Link]

  • Moreno-Fuquen, R., Rendón, M., & Kennedy, A. R. (2014). 3,4-Dimethylphenyl benzoate. ResearchGate. [Link]

  • SERC at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

Sources

Safety & Regulatory Compliance

Safety

3,4-Dimethylphenyl acetate proper disposal procedures

As a Senior Application Scientist, I design operational workflows where laboratory safety and scientific integrity are inextricably linked. The handling and disposal of chemicals are not regulatory afterthoughts; they ar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design operational workflows where laboratory safety and scientific integrity are inextricably linked. The handling and disposal of chemicals are not regulatory afterthoughts; they are critical phases of the experimental lifecycle.

When working with 3,4-Dimethylphenyl acetate (also known as 3,4-Xylyl acetate), researchers are handling an organic ester that presents specific toxicological and logistical challenges. This guide provides a self-validating, field-proven protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Hazard Identification

Before designing a disposal protocol, we must understand the physicochemical properties that dictate the compound's behavior. With a melting point of 22 °C, 3,4-Dimethylphenyl acetate exists precisely at the threshold of ambient laboratory temperatures, meaning it can present as either a crystalline solid or a viscous liquid[1].

Table 1: Physicochemical and Hazard Profile

PropertyValue / Classification
Chemical Name 3,4-Dimethylphenyl acetate
CAS Number 22618-23-1
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Boiling Point 235 °C at 760 mmHg[1]
Primary GHS Hazard Acute Toxicity Dermal (Category 3) - H311[2]
Transport Classification UN 2811 (Toxic solid, organic, n.o.s.)[3]

Causality Check: Why is dermal toxicity (H311) the primary concern? The ester linkage and the lipophilic dimethylphenyl moiety facilitate rapid percutaneous absorption. If exposed to the skin, it bypasses the epidermal barrier efficiently, leading to systemic toxicity[2].

Operational Safety & Handling Protocol

To prevent the generation of contaminated secondary waste, handling procedures must be optimized for containment.

Step-by-Step Handling Methodology:

  • Environmental Controls: Always handle 3,4-Dimethylphenyl acetate inside a certified Class II Type A2 or B2 biological safety cabinet or a chemical fume hood. This mitigates the risk of aerosolized exposure if the compound is in its liquid state or if dust is generated from the solid form.

  • Barrier Protection (PPE): Standard latex gloves are insufficient due to the compound's organic solvent properties. Mandatory: Double-glove using extended-cuff nitrile gloves. If the outer glove is contaminated, remove it immediately to prevent the ester from permeating the nitrile barrier.

  • Transfer Mechanics: Use disposable PTFE (Teflon) or glass spatulas/pipettes. Avoid polystyrene plastics, as the ester can degrade the polymer, leading to sample contamination and unpredictable waste generation.

Waste Segregation & Collection Workflow

Improper segregation is the leading cause of laboratory RCRA (Resource Conservation and Recovery Act) violations, which can incur fines exceeding $80,000 per violation, per day[4]. 3,4-Dimethylphenyl acetate must be routed to the Non-Halogenated Toxic Organic waste stream.

Causality Check: Why strictly non-halogenated? Introducing this compound into a halogenated waste stream unnecessarily increases the cost of thermal destruction and risks the formation of highly toxic dioxins during the incineration process.

WasteSegregation Start Generate 3,4-Dimethylphenyl acetate waste CheckHalogen Contains Halogenated Solvents? Start->CheckHalogen NonHalogenated Route to Non-Halogenated Toxic Waste Stream CheckHalogen->NonHalogenated No Halogenated Route to Halogenated Toxic Waste Stream CheckHalogen->Halogenated Yes (Mixed) Container Store in HDPE/Glass Secondary Containment NonHalogenated->Container Halogenated->Container Label Label: Hazardous Waste (Toxic, Non-RCRA P-list) Container->Label Incineration Commercial Incineration Facility Label->Incineration

Workflow for the segregation and disposal of 3,4-Dimethylphenyl acetate waste streams.

Step-by-Step Disposal Procedure

Under EPA RCRA Subpart K (Alternative Requirements for Academic Laboratories), the following self-validating disposal protocol must be adhered to[5]:

  • Point-of-Generation Collection: Collect the waste in a chemically compatible High-Density Polyethylene (HDPE) or amber glass container. Note: HDPE is highly resistant to organic esters, preventing container degradation and secondary leaks.

  • Satellite Accumulation Area (SAA) Management: Store the sealed container in a designated SAA at or near the point of generation. Under EPA guidelines, you may accumulate up to 55 gallons of standard hazardous waste in an SAA[5].

  • Immediate Labeling: Affix a GHS-compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. The EPA requires that the hazard code is clearly identified before the waste is transported off-site[6].

  • Transfer to Central Accumulation Area (CAA): Once the container is full, or reaches the 12-month accumulation limit, it must be transferred to the facility's CAA within 3 consecutive days[5].

  • Final Disposition: Contract a licensed hazardous waste vendor for high-temperature commercial incineration. Thermal oxidation completely cleaves the ester bond and oxidizes the aromatic ring into harmless CO2​ and H2​O , representing the only ecologically responsible disposal method.

Spill Response & Emergency Plan

In the event of a spill, rapid containment is required to prevent dermal exposure and vapor inhalation. Do not use reactive chemical neutralizers, as they may cause unpredictable exothermic hydrolysis of the ester.

SpillResponse Spill Spill Detected (Toxic Solid/Liquid) Evacuate Isolate Area & Don PPE (Nitrile/Respirator) Spill->Evacuate Ventilate Ensure Adequate Fume Hood Ventilation Evacuate->Ventilate Absorb Apply Inert Absorbent (Sand/Vermiculite) Ventilate->Absorb Collect Collect in Sealed Hazardous Waste Bin Absorb->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Report File Incident Report with EHS Decon->Report

Step-by-step emergency response protocol for 3,4-Dimethylphenyl acetate spills.

Spill Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Absorb: Cover the spill with an inert absorbent such as vermiculite or dry sand. Causality Check: Inert absorbents physically trap the chemical without initiating an exothermic chemical reaction.

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontaminate: Wash the spill surface thoroughly with soap and water to remove residual lipophilic traces, then route the contaminated wash water to the hazardous waste stream.

References

  • CAS Common Chemistry. "Phenol, 3,4-dimethyl-, 1-acetate." Retrieved from [Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory." Retrieved from [Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." Retrieved from [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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